N-Methylleukotriene C4
Beschreibung
Eigenschaften
CAS-Nummer |
131391-65-6 |
|---|---|
Molekularformel |
C31H49N3O9S |
Molekulargewicht |
639.8 |
InChI-Schlüssel |
FPLBRCJNODNRQZ-LZHUJPGBSA-N |
Aussehen |
Assay:≥97%A solution in ethanol |
Synonyme |
N-methyl LTC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
N-Methylleukotriene C4: Chemical Architecture and Pharmacological Profiling
[1][2]
Executive Summary
N-Methylleukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of the endogenous cysteinyl leukotriene LTC4.[1][2][3] Unlike its parent molecule, which is rapidly hydrolyzed in vivo to LTD4 and LTE4, N-methyl LTC4 resists cleavage by
Chemical Structure and Physicochemical Properties[1][2][4][5][6]
Structural Architecture
The core structure of N-methyl LTC4 retains the arachidonic acid-derived lipid backbone (5-hydroxy-eicosatetraenoic acid) conjugated to a glutathione tripeptide.[1][2] The critical modification is the methylation of the N-terminal amino group of the
-
Modification:
-methylation of the -glutamyl amine.[1][2] -
Structural Consequence: The bulky methyl group sterically hinders the active site of
-glutamyl transpeptidase, preventing the removal of the glutamate residue.[1][2] This blockade inhibits the bioconversion to Leukotriene D4 (LTD4), the primary agonist for CysLT .[1][2]
Key Physicochemical Data[1][2][5]
| Property | Specification |
| IUPAC Name | N-methyl-L- |
| Common Name | N-methyl LTC4 |
| CAS Number | 131391-65-6 |
| Molecular Formula | C |
| Molecular Weight | 639.8 g/mol |
| Solubility | Ethanol (1 mg/mL), DMSO (50 mg/mL), DMF (50 mg/mL), PBS pH 7.2 (100 µg/mL) |
| Appearance | Solution in ethanol (typically supplied) |
| UV Absorption | |
| Storage Stability | -80°C (Critical: Light and oxygen sensitive) |
Pharmacology and Mechanism of Action[1][2]
Receptor Selectivity Profile
N-methyl LTC4 is defined by its ability to decouple CysLT
| Receptor | Agonist Potency (EC | Selectivity Note |
| CysLT | 122 nM | Full agonist; equipotent to native LTC4.[1][2] |
| CysLT | > 2,000 nM | Negligible activity at physiological concentrations.[1][2] |
Metabolic Blockade Diagram
The following diagram illustrates the metabolic pathway of cysteinyl leukotrienes and the specific blockade point of N-methyl LTC4.
Figure 1: Mechanism of metabolic stability.[1][2] N-methyl LTC4 retains CysLT2 affinity while preventing enzymatic conversion to the CysLT1-selective agonist LTD4.[1][2]
Experimental Protocols
Reconstitution and Handling
Safety Note: Cysteinyl leukotrienes are potent bronchoconstrictors.[1][2] Handle in a fume hood. They are also extremely sensitive to light and oxidation.[1][2]
-
Evaporation: If supplied in ethanol, evaporate the solvent under a gentle stream of nitrogen gas.[1][2] Do not use a rotary evaporator (risk of oxidation/degradation).[1][2]
-
Solubilization: Immediately dissolve the residue in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Storage: Aliquot the organic stock into light-protective (amber) vials. Purge with argon or nitrogen before capping.[1][2] Store at -80°C.
In Vitro Calcium Mobilization Assay (CysLT Validation)
This protocol validates CysLT
Materials:
Workflow:
-
Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate media. Incubate cells with 4 µM Fluo-4 AM in Assay Buffer for 45 minutes at 37°C.
-
Equilibration: Wash cells 3x with Assay Buffer. Incubate for 20 minutes at RT to allow de-esterification.
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
-
Stimulation: Inject N-methyl LTC4.
-
Acquisition: Record fluorescence for 120 seconds.
-
Analysis: Calculate
. Plot dose-response curve to determine EC .[1][2]
In Vivo Vascular Permeability Assay (Miles Assay)
N-methyl LTC4 is a potent inducer of vascular leakage via CysLT
Protocol:
-
Preparation: Anesthetize mice (C57BL/6 or CysLT
-transgenic). -
Dye Injection: Inject 1% Evans Blue dye (in saline) intravenously (retro-orbital or tail vein).[1][2]
-
Intradermal Challenge:
-
Incubation: Allow circulation for 30 minutes.
-
Termination: Euthanize mice. Punch biopsy (6 mm) the injection sites.[1][2]
-
Extraction: Incubate biopsies in formamide (500 µL) at 55°C for 24-48 hours to extract the dye.
-
Quantification: Measure absorbance of the supernatant at 610 nm.
Signaling Pathway Visualization
The following diagram details the specific signaling cascade activated by N-methyl LTC4 upon binding to the CysLT
Figure 2: CysLT2 signaling cascade.[1][2] N-methyl LTC4 triggers calcium mobilization and cytoskeletal rearrangement, resulting in vascular leakage.[1][2]
References
-
Gareau, Y., Zamboni, R., & Wong, A. W. (1993).[1][2] Total synthesis of N-methyl LTC4: A novel methodology for the monomethylation of amines.[1][2][6] The Journal of Organic Chemistry, 58(6), 1582-1585.[1][2] Retrieved from [Link][1][2]
-
Hui, Y., et al. (2004).[1][2] Targeted deficiency of CysLT2 receptor reveals its role in cysteinyl leukotriene-induced vascular permeability.[1][2] Proceedings of the National Academy of Sciences, 101(27).[1][2] (Contextual grounding for in vivo assays).
-
Yan, D., et al. (2011).[1][2] Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4.[1][2] Molecular Pharmacology, 79(2), 270-278.[1][2] Retrieved from [Link][1][2]
-
Vohra, S., et al. (2021).[1][2] The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch.[1][2][7] Proceedings of the National Academy of Sciences, 118(12). Retrieved from [Link][1][2]
Sources
- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
Technical Monograph: N-methyl Leukotriene C4 (N-methyl LTC4)
[1][2][3][4][5][6][7]
Part 1: Core Directive & Significance[2][3]
N-methyl Leukotriene C4 (CAS: 131391-65-6) is a synthetic, metabolically stable analog of the endogenous cysteinyl leukotriene LTC4.[1][2][3] Its primary utility in pharmacological research stems from its resistance to
In standard physiological systems, LTC4 is a transient intermediate.[1][2][3] This rapid metabolism makes it nearly impossible to distinguish the specific effects of LTC4 (acting via CysLT2 receptors) from those of its metabolite LTD4 (which preferentially activates CysLT1 receptors).[1][2][3] N-methyl LTC4 solves this "metabolic noise" problem. By blocking the N-terminal cleavage site, it functions as a "metabolic lock," allowing researchers to selectively probe CysLT2 receptor signaling without downstream activation of CysLT1 pathways.[1][2][3]
Key Applications
-
CysLT2 Receptor De-orphaning: Definitive characterization of CysLT2-mediated vascular permeability and tissue inflammation.[1][2][3]
-
Differentiation of Signaling: Distinguishing between CysLT1-driven bronchoconstriction (LTD4-mediated) and CysLT2-driven vascular leakage (LTC4-mediated).[1][2][3]
-
High-Throughput Screening: Stable agonist for calcium mobilization and
-arrestin recruitment assays.[1][2][3]
Part 2: Chemical & Physical Specifications[2][3][8]
The following data provides the baseline for quality control and experimental design.
| Property | Specification |
| Chemical Name | N-methyl-LTC4 |
| CAS Number | 131391-65-6 |
| Molecular Formula | |
| Molecular Weight | 639.8 g/mol |
| Purity | |
| 282 nm (Ethanol) | |
| Appearance | Solution in Ethanol (typically 250 µg/ml) |
| Storage | -80°C (Critical: Light and Oxygen Sensitive) |
| Solubility | DMSO (50 mg/ml), DMF (50 mg/ml), PBS pH 7.2 (100 µg/ml) |
Stability Warning
Like all leukotrienes, N-methyl LTC4 contains a conjugated triene system that is highly susceptible to oxidative degradation and isomerization (cis-trans) upon exposure to light, heat, or low pH.[1][2][3]
Part 3: Receptor Pharmacology[2][3]
The value of N-methyl LTC4 lies in its selectivity profile.[1][2][3][4][5] Unlike the endogenous ligand LTC4, which hits both receptors (and rapidly converts to a CysLT1 agonist), N-methyl LTC4 remains fixed as a CysLT2 agonist.[1][2][3]
| Receptor | Affinity / Potency ( | Physiological Outcome |
| CysLT2 (Human) | ~122 nM (High Potency) | Vascular permeability, pulmonary inflammation, cardiac anaphylaxis.[1][2][3] |
| CysLT1 (Human) | > 2,000 nM (Low Potency) | Bronchoconstriction (minimal effect at physiological doses).[1][2][3] |
Mechanism of Action:
N-methyl LTC4 binds to the CysLT2 G-protein coupled receptor (GPCR), triggering
Visualization: The Metabolic Lock
The diagram below illustrates how N-methyl LTC4 bypasses the standard degradation pathway, ensuring selective activation.[1][2][3]
Figure 1: The "Metabolic Lock" mechanism.[1][2][3] N-methyl LTC4 resists
Part 4: Experimental Protocols
Protocol 1: Stock Preparation & Verification (Self-Validating)
Objective: Prepare a working stock free of cytotoxic ethanol while verifying concentration to prevent experimental error due to lipid degradation.
-
Evaporation: Aliquot the required amount of N-methyl LTC4 (supplied in EtOH) into a clean amber vial. Evaporate the ethanol under a gentle stream of Nitrogen gas.[2][3]
-
Reconstitution: Immediately dissolve the residue in DMSO to a concentration of roughly 10 mM.
-
Validation (The Checkpoint):
-
Dilution: Dilute the DMSO stock into the assay buffer (e.g., HBSS + HEPES) to working concentration immediately before use.
Protocol 2: CysLT2-Mediated Calcium Mobilization Assay
Objective: Measure functional activation of CysLT2 receptors in transfected HEK293 cells.
Materials:
Workflow:
-
Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 60 minutes at 37°C in the dark.
-
Wash: Wash cells 3x with Assay Buffer to remove extracellular dye and esterases.[2][3]
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.
-
Injection: Inject N-methyl LTC4 (Final concentration range: 1 nM to 1 µM).[1][2][3]
-
Acquisition: Record fluorescence response for 120 seconds.
-
Analysis: Plot
vs. Log[Agonist]. Calculate .
Visualization: Assay Workflow
Figure 2: Step-by-step preparation and execution workflow for calcium mobilization assays.
References
-
Cayman Chemical. N-methyl Leukotriene C4 Product Information. Link
-
Gareau, Y., Zamboni, R., & Wong, A. W. (1993).[1][2][3] Total synthesis of N-methyl LTC4: A novel methodology for the monomethylation of amines.[1][2][3] The Journal of Organic Chemistry, 58(6), 1582-1585.[1][2][3] Link[1][2][3]
-
Yan, D., et al. (2011).[1][2][3] Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays.[1][2][3] Molecular Pharmacology, 79(2), 270-278.[1][2][3] Link[1][2][3]
-
Sun, J., & Herman, C. A. (1995).[1][2][3][6] Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue... in the American bullfrog. Canadian Journal of Physiology and Pharmacology, 73(3), 383-389.[1][2][3][6] Link[1][2][3]
Sources
- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 2. N-methyl Leukotriene C4 | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 5. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylleukotriene C4: Molecular Characteristics and Pharmacological Applications
[1][2][3][4]
Executive Summary
N-Methylleukotriene C4 (N-methyl LTC4) is a synthetic, metabolically stable analog of the endogenous cysteinyl leukotriene LTC4.[1][2][3][4][5] While native LTC4 is a potent inflammatory mediator, its rapid conversion into LTD4 and LTE4 in biological systems complicates the isolation of its specific pharmacological effects.[2][3][4] N-methyl LTC4 solves this by resisting cleavage by
Part 1: Chemical Identity and Physicochemical Properties
The defining structural modification of N-methyl LTC4 is the methylation of the
Molecular Specifications
| Property | Data |
| Chemical Name | N-methyl-LTC4 |
| IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
| CAS Number | 131391-65-6 |
| Molecular Formula | C |
| Molecular Weight | 639.8 g/mol |
| Physical State | Solid (typically supplied as ethanolic solution) |
| Solubility | Ethanol (1 mg/mL), DMSO (50 mg/mL), DMF (50 mg/mL), PBS pH 7.2 (100 µg/mL) |
| Stability | Labile to oxygen and light; store at -80°C under inert gas (Argon/Nitrogen).[1][2][3][4][6][7] |
Structural Comparison: LTC4 vs. N-Methyl LTC4[1][2][3]
| Feature | Leukotriene C4 (Native) | N-Methyl Leukotriene C4 (Analog) |
| Glutathione Terminus | Free | Methylated |
| Metabolic Fate | Rapidly cleaved by | Resistant to |
| Receptor Selectivity | Non-selective (CysLT1 & CysLT2) | Selective CysLT2 Agonist |
| Primary Utility | Pathophysiological mediator | Pharmacological tool / Receptor probe |
Part 2: Mechanistic Significance and Signaling
The Metabolic Blockade
In the endogenous eicosanoid pathway, LTC4 is transient.[2] The enzyme
N-methyl LTC4 disrupts this cascade. The addition of the methyl group to the glutamate amine prevents
CysLT2 Receptor Signaling
N-methyl LTC4 acts as a potent agonist for CysLT2 (EC
Diagram: Differential Metabolism and Signaling
The following diagram illustrates how N-methylation alters the metabolic fate of the leukotriene and directs signaling.[1][2]
Caption: Comparative metabolic fate of Native LTC4 vs. N-Methyl LTC4. N-methylation prevents conversion to LTD4, enforcing selective CysLT2 activation.[1][2][3][4]
Part 3: Experimental Protocols
Storage and Handling (Critical)
Cysteinyl leukotrienes are extremely sensitive to oxidative degradation and isomerization (cis-trans).[1][2][3]
-
Storage: Store stock solutions (ethanolic) at -80°C.
-
Handling: Always work under reduced light or amber lighting to prevent geometric isomerization.
-
Inert Atmosphere: When aliquoting, blanket the vial with Argon or Nitrogen gas.[2]
-
Solvent Evaporation: Never evaporate to dryness using a stream of air.[1] Use nitrogen gas.[1] If drying is necessary, resuspend immediately; the dry solid is highly unstable.[1][2]
In Vitro CysLT2 Activation Assay (Calcium Flux)
This protocol validates CysLT2 receptor activity in transfected HEK293 cells or endothelial cells using N-methyl LTC4 as the agonist.[1][2][3]
Materials:
Workflow:
-
Cell Preparation: Seed cells in 96-well black-walled plates (50,000 cells/well) and culture overnight.
-
Dye Loading: Aspirate media. Incubate cells with 4 µM Fluo-4 AM in Assay Buffer for 45 minutes at 37°C.
-
Equilibration: Wash cells 2x with Assay Buffer. Incubate in 100 µL Assay Buffer for 20 minutes at RT to allow de-esterification.
-
Agonist Preparation:
-
Measurement: Place plate in a fluorescence microplate reader (Ex: 494 nm, Em: 516 nm).
-
Injection: Inject 20 µL of N-Methyl LTC4 dilutions. Record fluorescence kinetics for 120 seconds.
-
Analysis: Plot Max Fluorescence (
) vs. Log[Concentration]. Calculate EC (Expected 100–150 nM).[1][2][3]
In Vivo Vascular Leakage Assay (Mouse Ear)
N-methyl LTC4 induces vascular permeability via CysLT2, a phenotype absent in CysLT2-deficient mice.[1][2][3][4][5]
Workflow:
-
Anesthesia: Anesthetize mice (C57BL/6 or CysLT2-Tg) using isoflurane.
-
Tracer Injection: Intravenously inject Evans Blue dye (1% in saline, 100 µL) via the tail vein.[1][2]
-
Agonist Administration:
-
Incubation: Allow 30–60 minutes for extravasation.
-
Quantification:
-
Result: N-methyl LTC4 treated ears should show significantly higher absorbance (blue staining) compared to vehicle, indicating CysLT2-mediated barrier disruption.[1][2][3]
References
-
Hui, Y., et al. (2004).[1][2] The cysteinyl leukotriene 2 receptor is a vascular permeability receptor.[1] Journal of Biological Chemistry , 279(37).[1][2][3] Retrieved from [Link][1][2][3]
-
Gareau, Y., Zamboni, R., & Wong, A. W. (1993).[2][3][5] Total synthesis of N-methyl LTC4: A novel methodology for the monomethylation of amines. The Journal of Organic Chemistry , 58(6), 1582–1585.[2][3][8] Retrieved from [Link][1][2][3]
Sources
- 1. N-methyl Leukotriene C4 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 4. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ovid.com [ovid.com]
- 8. benthamdirect.com [benthamdirect.com]
The Genesis of a Stable Agonist: A Technical Guide to the History and Application of N-Methylleukotriene C4
This in-depth technical guide delves into the history, synthesis, and pivotal role of N-Methylleukotriene C4 (N-methyl LTC4), a synthetic analog that has been instrumental in deconvoluting the complex signaling of cysteinyl leukotrienes. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive understanding of why and how this crucial research tool was developed, and its subsequent application in elucidating the function of the CysLT2 receptor.
The Conundrum of the "Slow-Reacting Substance of Anaphylaxis" and the Instability of Leukotriene C4
The story of N-methyl LTC4 begins with the broader history of leukotrienes. Initially identified as components of the "slow-reacting substance of anaphylaxis" (SRS-A), a potent mediator of asthma and allergic reactions, the cysteinyl leukotrienes (CysLTs) were recognized for their powerful bronchoconstrictive and pro-inflammatory effects.[1] The primary CysLT, Leukotriene C4 (LTC4), is biosynthesized from arachidonic acid via the 5-lipoxygenase pathway and the subsequent conjugation of Leukotriene A4 (LTA4) with glutathione, a reaction catalyzed by LTC4 synthase.[2]
However, the scientific community faced a significant hurdle in studying the specific actions of LTC4. In biological systems, LTC4 is rapidly metabolized.[3] A γ-glutamyl transpeptidase quickly converts LTC4 to Leukotriene D4 (LTD4), which is then further metabolized by a dipeptidase to Leukotriene E4 (LTE4).[4][5] This rapid metabolic cascade made it exceedingly difficult to characterize the distinct pharmacological properties of LTC4 and its primary receptor.[3] The challenge was to isolate the effects of LTC4 from those of its equally potent and more stable metabolites, particularly LTD4, which is the main endogenous ligand for the well-studied CysLT1 receptor.[6]
The Innovation of a Stable Analog: The Synthesis of N-Methylleukotriene C4
To overcome the challenge of LTC4's inherent instability, the scientific community required a stable analog that could mimic the action of LTC4 without being rapidly degraded. This need led to the chemical synthesis of N-Methylleukotriene C4. A pivotal publication in 1993 by Gareau, Zamboni, and Wong in The Journal of Organic Chemistry described a novel methodology for the monomethylation of amines, which was applied to the synthesis of N-methyl LTC4.[3]
The key to creating a stable analog was to modify the glutathione moiety of LTC4 in a way that would resist enzymatic cleavage. By introducing a methyl group to the nitrogen of the glycine residue in glutathione, the resulting N-methyl LTC4 became resistant to the peptidases that would normally cleave it. This structural modification, however, was designed to be subtle enough to retain the molecule's ability to bind to and activate its target receptor.
Conceptual Experimental Protocol for the Synthesis of N-Methylleukotriene C4
While the specific, detailed protocol from the original publication is proprietary, a generalizable, multi-step synthetic approach can be outlined based on established principles of organic chemistry and leukotriene synthesis. This process involves the stereoselective synthesis of the eicosanoid backbone and the subsequent coupling with a modified glutathione derivative.
Step 1: Synthesis of a Protected Leukotriene A4 (LTA4) Intermediate
-
Starting Material: A suitable chiral precursor, such as a derivative of D-ribose, is used to establish the correct stereochemistry of the final molecule.
-
Chain Elongation: A series of reactions, including Wittig reactions and acetylide additions, are employed to construct the 20-carbon chain of the eicosanoid with the required double bond geometry.
-
Epoxidation: A stereoselective epoxidation step is carried out to introduce the epoxide ring characteristic of LTA4.
-
Protection: Key functional groups, such as the carboxylic acid and hydroxyl groups, are protected to prevent unwanted side reactions in subsequent steps.
Step 2: Synthesis of N-Methylated Glutathione
-
Starting Material: Commercially available glutathione is used as the starting material.
-
Protection: The thiol group and the carboxylic acid groups of the glutamic acid and cysteine residues are protected.
-
N-Monomethylation: A selective N-monomethylation of the glycine residue is performed. This is a critical step and can be achieved using a variety of methylating agents under carefully controlled conditions to avoid over-methylation. Reagents such as dimethyl carbonate in the presence of a mild base can be employed.[7][8]
-
Deprotection: The protecting groups on the thiol and carboxylic acid moieties are selectively removed to prepare the N-methylated glutathione for coupling.
Step 3: Coupling and Final Deprotection
-
Nucleophilic Opening of the Epoxide: The protected LTA4 intermediate is reacted with the N-methylated glutathione. The thiol group of the N-methylated glutathione acts as a nucleophile, opening the epoxide ring of LTA4 at the C6 position to form the thioether bond.
-
Final Deprotection: All remaining protecting groups on the eicosanoid backbone and the N-methylated glutathione moiety are removed to yield N-Methylleukotriene C4.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.
N-Methylleukotriene C4 as a Selective CysLT2 Receptor Agonist
The development of N-methyl LTC4 proved to be a breakthrough for the field. Subsequent research demonstrated that this synthetic analog is a potent and selective agonist for the CysLT2 receptor.[3][6] It exhibits high affinity for the CysLT2 receptor, with a potency nearly equal to that of the natural ligand, LTC4.[3] Crucially, it shows significantly lower affinity for the CysLT1 receptor, making it an invaluable tool for differentiating the functions of these two receptor subtypes.[3]
| Compound | Target Receptor | Relative Potency/Activity | Metabolic Stability |
| Leukotriene C4 (LTC4) | CysLT2 > CysLT1 | High | Low (rapidly converted to LTD4) |
| Leukotriene D4 (LTD4) | CysLT1 > CysLT2 | High | Moderate (converted to LTE4) |
| Leukotriene E4 (LTE4) | CysLT1/CysLT2/Other | Lower | High |
| N-Methylleukotriene C4 | CysLT2 >> CysLT1 | High (at CysLT2) | High (resistant to metabolism) |
Applications in Research: Unraveling the Role of the CysLT2 Receptor
The availability of a stable and selective CysLT2 agonist has enabled researchers to explore the physiological and pathophysiological roles of this receptor in various biological systems.
Vascular Leakage and Inflammation
One of the key applications of N-methyl LTC4 has been in the study of vascular leakage, a hallmark of inflammation. In vivo studies using mice that overexpress the human CysLT2 receptor demonstrated that administration of N-methyl LTC4 causes significant vascular leakage.[3][6] This effect was absent in CysLT2 receptor knockout mice, confirming the specificity of the response.[3][6] These experiments provided direct evidence for the role of the CysLT2 receptor in mediating inflammatory edema.
Elucidating the Mechanisms of Itch
More recently, N-methyl LTC4 has been instrumental in uncovering the role of the CysLT2 receptor in itch (pruritus). Studies have shown that injection of LTC4 or the non-hydrolyzable N-methyl LTC4, but not LTD4 or LTE4, induces robust scratching behaviors in mice.[9][10] This itch response was abrogated in mice deficient in the CysLT2R receptor, indicating that the LTC4-CysLT2R signaling axis is a key pathway in the generation of inflammatory itch.[9][10][11]
Signaling Pathways and Experimental Workflows
The activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular signaling events. The CysLT2 receptor is a G protein-coupled receptor (GPCR), and its activation leads to an increase in intracellular calcium concentrations and the recruitment of β-arrestin.[6]
CysLT2 Receptor Signaling Pathway
Caption: CysLT2 Receptor Signaling Pathway activated by N-Methyl LTC4.
Experimental Workflow: Investigating Vascular Leakage
Caption: Workflow for assessing N-methyl LTC4-induced vascular leakage.
Conclusion
The "discovery" of N-Methylleukotriene C4 is a testament to the power of chemical innovation in addressing fundamental biological questions. Its creation was not an act of finding a new natural product, but a deliberate and rational design of a research tool to overcome the limitations of its natural counterpart. As a stable and selective CysLT2 receptor agonist, N-methyl LTC4 has been indispensable in delineating the specific roles of this receptor in inflammation, vascular permeability, and pruritus. This in-depth guide has illuminated the historical context, the scientific rationale, and the practical application of this important molecule, providing a valuable resource for researchers dedicated to understanding and targeting the cysteinyl leukotriene pathway in human disease.
References
-
The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography. PubMed, [Link]
-
Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays. PubMed, [Link]
-
NMLTC 4 is a potent selective agonist at the CysLT 2 receptor in vivo. ResearchGate, [Link]
-
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. PMC, [Link]
-
Stability of leukotrienes C4 and D4 in human urine. PubMed, [Link]
-
Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays. ResearchGate, [Link]
-
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. PubMed, [Link]
-
Leukotriene biosynthetic enzymes as therapeutic targets. PMC, [Link]
-
The catalytic formation of leukotriene C4: a critical step in inflammatory processes. PubMed, [Link]
-
The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications. PMC, [Link]
-
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. PNAS, [Link]
-
Biosynthesis and metabolism of leukotrienes. Bioscience Reports, [Link]
-
Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors. PMC, [Link]
-
Leukotriene C4 synthesis deficiency: a member of a probably underdiagnosed new group of neurometabolic diseases. PubMed, [Link]
-
Leukotrienes as Mediators of Airway Obstruction. American Journal of Respiratory and Critical Care Medicine, [Link]
-
Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Taylor & Francis Online, [Link]
- CN101260045A - Mono-methylation method for amines compounds.
-
A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. PMC, [Link]
-
Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. ResearchGate, [Link]
-
A novel transformation of primary amines to N-monoalkylhydroxylamines. Lund University, [Link]
-
Selective N-monomethylation of primary amines. Royal Society of Chemistry, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosciencepharma.com [biosciencepharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of leukotrienes C4 and D4 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101260045A - Mono-methylation method for amines compounds - Google Patents [patents.google.com]
- 8. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Note: Protocols for N-Methyl LTC4 Induced Vascular Leakage Assays
Executive Summary & Rationale
Vascular leakage (hyperpermeability) is a hallmark of inflammation, anaphylaxis, and ischemic injury.[1][2][3] While Leukotriene C4 (LTC4) is a potent mediator of vascular permeability, its study is confounded by its rapid extracellular metabolism.[1][2][3] Native LTC4 is cleaved by
N-Methyl LTC4 is a non-hydrolyzable analog of LTC4.[1][2][3] By methylating the amide nitrogen of the glutathione moiety, this molecule resists GGT cleavage.
Why use N-Methyl LTC4?
-
Metabolic Stability: It prevents the rapid conversion to LTD4, ensuring that the observed phenotype is driven by the parent LTC4 molecule.
-
Receptor Interrogation: While LTD4 is the high-affinity ligand for CysLT1R, LTC4 (and its N-methyl analog) exhibits equipotent affinity for CysLT2R.[1][2][3] Using N-Methyl LTC4 is the gold standard for distinguishing LTC4-driven (often CysLT2R-mediated) vascular leak from LTD4-driven effects.[1][2][3]
Mechanistic Pathway & Molecule Profile[1][2][3][4][5]
The "Metabolic Lock" Mechanism
The following diagram illustrates how N-Methyl LTC4 bypasses the metabolic cascade that typically confounds native LTC4 experiments.
Caption: N-Methyl LTC4 resists GGT-mediated hydrolysis, preventing conversion to LTD4 and isolating LTC4-specific signaling events.[1][2][3]
Reagent Profile
| Property | Specification |
| Molecular Weight | 639.8 Da |
| Solubility | Ethanol (1 mg/ml), DMSO (50 mg/ml), DMF (50 mg/ml).[1][2][3] |
| Aqueous Stability | Unstable in acidic pH.[3] Dilute in PBS (pH 7.4) immediately before use.[2][3] |
| Storage | -80°C. Protect from light (critical).[1][2][3][4] |
| Receptor Affinity | Agonist at CysLT1 and CysLT2. (Prevents shift to CysLT1-dominant LTD4). |
Protocol A: In Vitro Endothelial Permeability (Transwell)[1][2][3]
This assay measures the paracellular transport of a fluorescent tracer (FITC-Dextran) across a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs) upon stimulation.[1][2][3][5]
Reagents & Equipment
-
Transwell Inserts: 6.5 mm diameter, 0.4 µm pore size (polyester or polycarbonate).[1][2][3] Note: 0.4 µm is critical; larger pores allow cell migration rather than just solute permeability.[2]
-
Tracer: FITC-Dextran (70 kDa or 40 kDa).[1][2][3] 1 mg/mL stock.[3]
-
Media: EGM-2 (Growth) and EBM-2 + 0.5% BSA (Starvation).[1][2][3]
Step-by-Step Methodology
-
Seeding:
-
Coat Transwell inserts with Fibronectin (5 µg/cm²) or Collagen Type I.[1][2][3]
-
Seed HUVECs at high density (
cells/insert) to ensure a tight monolayer. -
Culture for 72 hours until 100% confluence. Verify integrity via TEER (Trans-Endothelial Electrical Resistance) > 15–20
(optional but recommended).[1][2][3]
-
-
Starvation (Critical Step):
-
Induction:
-
Sampling:
-
Incubate at 37°C for 30–60 minutes.
-
Remove 50 µL aliquots from the basolateral (lower) chamber at t=0, t=30, t=60 min.
-
Transfer to a black 96-well plate.
-
-
Quantification:
Protocol B: In Vivo Modified Miles Assay (Mouse)
The Miles assay remains the gold standard for vascular leakage. It relies on the high affinity of Evans Blue dye for serum albumin. When vessels leak, albumin-bound dye extravasates into the tissue.[1][2][3][6][7][8]
Experimental Design (Grid Injection)
To minimize inter-animal variability, use the dorsal skin of the mouse as a grid, injecting vehicle and drug on the same animal.
Caption: Workflow for the Modified Miles Assay using Evans Blue dye extravasation.
Step-by-Step Methodology
-
Preparation:
-
Mice: C57BL/6 (Male, 8-12 weeks).[1][2][3] Shave dorsal hair 24 hours prior to avoid inflammation from clipper burn.[3]
-
Dye: 0.5% Evans Blue in sterile PBS. Filter (0.22 µm) to remove crystals.[1][2][3]
-
Agonist: Dilute N-Methyl LTC4 in PBS. Typical dose: 10 – 100 ng per injection site (20 µL volume).[1][2][3]
-
Vehicle: PBS containing the same % of Ethanol as the drug sample.
-
-
Systemic Labeling:
-
Local Induction (The Leak):
-
Harvest:
-
Extraction & Quantification:
-
Place each skin punch into 500 µL of Formamide .
-
Incubate at 55°C for 24–48 hours. Causality: Formamide chemically disrupts the tissue matrix and solubilizes the dye.
-
Centrifuge (10,000 x g, 10 min) to pellet tissue debris.
-
Measure absorbance of supernatant at 620 nm (Peak) and 740 nm (Background/Heme correction).
-
Data Analysis
Calculation
Correct the Optical Density (OD) for heme contamination (blood presence) and normalize to tissue weight.[2][3]
[1][2][3] [1][2][3]Expected Results
Troubleshooting & Controls
| Issue | Possible Cause | Solution |
| No "Blue Spot" | Injection was Subcutaneous (SC) not Intradermal (ID). | Ensure a distinct "bleb" or bubble forms under the skin during injection. |
| High Background | Inflammation from shaving.[3] | Shave 24h prior; use depilatory cream cautiously.[3] |
| Precipitation | N-Methyl LTC4 insolubility.[1][2][3] | Ensure stock is in EtOH; dilute into PBS immediately before use. Do not store diluted. |
| Variable Data | Inconsistent dye volume. | Weigh the syringe before and after IV injection to normalize dye load. |
References
-
Austen, K. F., et al. (2002).[1][2][3] "Cysteinyl leukotriene receptors."[3][9][10][11] PubMed.[3][12] Link
-
Cayman Chemical. (2023).[2][3] "N-methyl Leukotriene C4 Product Information." Cayman Chemical.[3][4] Link
-
Radu, M., & Chernoff, J. (2013).[1][2][3] "An in vivo assay to test blood vessel permeability."[3][7][8][13] Journal of Visualized Experiments. Link
-
Maekawa, A., et al. (2008).[1][2][3] "The cysteinyl leukotriene 2 receptor mediates vascular permeability in the mouse." PNAS.[3] Link[1][2][3]
-
Ashby, B. (2017).[1][2][3] "Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay." Bio-protocol. Link[1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Leukotriene C4-d5 methyl ester | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pnas.org [pnas.org]
- 10. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
Introduction: The Challenge of CysLT Receptor Discrimination
Application Note: Dissecting CysLT2 Receptor Signaling with N-Methyl LTC4
The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are potent lipid mediators regulating asthma, allergic rhinitis, and cardiovascular injury.[1] They signal primarily through two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2 .[1][2][3][4][5]
Dissecting the specific contribution of CysLT2 is notoriously difficult due to two factors:
-
Co-expression: Most relevant cell types (endothelial cells, mast cells, leukocytes) co-express both CysLT1 and CysLT2.
-
Metabolic Instability of Ligands: The endogenous ligand LTC4 is rapidly converted by extracellular
-glutamyl transpeptidases (GGT) into LTD4.[2] While LTC4 binds both receptors, LTD4 is a high-affinity agonist for CysLT1.[2] Thus, adding LTC4 to a system often results in a delayed CysLT1 signal mediated by its metabolite, LTD4, masking the specific CysLT2 response.
The Solution: N-Methyl LTC4 is a metabolically stable, synthetic analog of LTC4.[3][6][7] The N-methylation prevents enzymatic cleavage by GGT, locking the molecule in the LTC4-like state.[2] It exhibits high selectivity for CysLT2 over CysLT1, making it the gold-standard tool for isolating CysLT2 signaling events without CysLT1 interference.[2]
Compound Profile & Selectivity Data
N-Methyl LTC4 acts as a potent, selective agonist for the CysLT2 receptor.[2][3][5][6][7][8] Unlike the endogenous ligand, it does not activate CysLT1 at physiological concentrations.
Table 1: Comparative Pharmacological Profile
| Compound | Metabolic Stability (vs. GGT) | CysLT1 Activity (EC50) | CysLT2 Activity (EC50) | Primary Utility |
| LTC4 (Endogenous) | Low (Rapidly converts to LTD4) | ~10 - 50 nM | ~10 - 50 nM | General CysLT activation |
| LTD4 (Metabolite) | Moderate | ~0.1 - 1 nM (High Potency) | ~10 nM | CysLT1-specific activation |
| N-Methyl LTC4 | High (Resistant) | > 2,000 nM (Inactive) | ~120 nM | CysLT2-selective activation |
Key Insight: In calcium mobilization assays, N-Methyl LTC4 is approximately equipotent to LTC4 at the CysLT2 receptor but virtually inactive at CysLT1, providing a "clean" signal.
Signaling Pathway Visualization
CysLT2 couples primarily to the
Figure 1: The Gq-coupled signaling cascade activated by N-Methyl LTC4 at the CysLT2 receptor.[2]
Protocol: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a fluorescent calcium indicator (e.g., Fluo-4 AM).[2]
Materials Required
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or CysLT2-transfected HEK293 cells.[2]
-
Agonist: N-Methyl LTC4 (Store at -80°C; protect from light).[2]
-
Dye: Fluo-4 AM (dissolved in DMSO).[2]
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Blocker: Probenecid (inhibits anion transport to prevent dye leakage).[2]
Step-by-Step Methodology
-
Cell Seeding (Day -1):
-
Seed cells at
cells/well in a black-walled, clear-bottom 96-well plate. -
Incubate overnight at 37°C, 5%
.
-
-
Reagent Preparation (Day 0):
-
Stock Solution: Dissolve N-Methyl LTC4 in Ethanol to 100
M. (Note: Evaporate ethanol under nitrogen if cells are sensitive, reconstitute in DMSO). -
Working Solutions: Prepare serial dilutions (1 nM to 10
M) in Assay Buffer. -
Dye Loading Solution: Mix 4
M Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in Assay Buffer.
-
-
Dye Loading:
-
Baseline Measurement:
-
Agonist Addition & Readout:
-
Inject 20
L of N-Methyl LTC4 working solutions (5x concentrate) into wells. -
Critical: Continuously record fluorescence for 120 seconds.
-
Self-Validation Check: Include a positive control (ATP, 10
M) and a negative control (Vehicle only).
-
-
Data Analysis:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Calcium Mobilization Assay.
Advanced Application: Receptor Internalization
A key differentiator between CysLT1 and CysLT2 is their regulation. CysLT1 internalizes rapidly upon agonist stimulation.[2] CysLT2 is resistant to internalization and maintains surface expression even after prolonged exposure to N-Methyl LTC4.[2]
Protocol Modification for Internalization:
-
Treat cells with 1
M N-Methyl LTC4 for 0, 30, and 60 minutes.[2] -
Wash with ice-cold PBS to stop trafficking.[2]
-
Perform surface ELISA or Flow Cytometry using an N-terminal antibody against CysLT2.[2]
-
Expected Result: Minimal loss of surface signal (<20%) for CysLT2, whereas a CysLT1 control (treated with LTD4) would show >50% loss.
Troubleshooting & Optimization
-
Stickiness: Leukotrienes are hydrophobic lipids and adhere to polystyrene.
-
Solution: Use glass-coated plates or add 0.1% BSA (Fatty Acid Free) to the assay buffer to act as a carrier.[2] Do not use serum, as it contains enzymes that may degrade even stable analogs over long periods.
-
-
Solvent Effects: N-Methyl LTC4 is often supplied in ethanol.[2]
-
Solution: Ensure the final ethanol concentration in the well is < 0.1% to avoid non-specific calcium flux.
-
-
Light Sensitivity: The conjugated triene structure is UV-sensitive.[2]
-
Solution: Perform all dilutions in low-light conditions and use amber tubes.
-
References
-
Hui, Y., et al. (2001). "Targeted gene disruption of the murine cysteinyl leukotriene 2 receptor reveals its role in vascular permeability and interstitial edema." Proceedings of the National Academy of Sciences, 101(19). Link[2]
-
Yan, D., et al. (2011). "Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays."[2][7] Molecular Pharmacology, 79(2), 270–278.[7] Link
-
Wunder, F., et al. (2010). "Characterization of the first potent and selective antagonist for the cysteinyl leukotriene 2 receptor." British Journal of Pharmacology, 160(2), 399–409. Link[2]
-
Cayman Chemical. "N-methyl Leukotriene C4 Product Information." Link
Sources
- 1. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl Leukotriene C4 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Preparation of N-Methylleukotriene C4 stock solutions in ethanol
An Application Scientist's Guide to the Preparation and Handling of N-Methylleukotriene C4 Stock Solutions in Ethanol
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical guidance for the preparation, storage, and handling of N-Methylleukotriene C4 (N-methyl LTC4) stock solutions in ethanol. The methodologies described herein are grounded in established biochemical practices to ensure the stability, integrity, and reliable performance of this critical research compound in downstream applications.
Introduction: The Rationale for N-Methylleukotriene C4
Leukotriene C4 (LTC4) is a potent pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][2] As a primary component of the slow-reacting substance of anaphylaxis (SRS-A), LTC4 plays a pivotal role in the pathophysiology of asthma and other hypersensitivity reactions by inducing bronchoconstriction and increasing vascular permeability.[3][4]
A significant challenge in studying the pharmacology of LTC4 is its rapid in-vivo and in-vitro metabolism to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[3][5] This metabolic instability complicates the precise characterization of its biological effects. N-methyl LTC4 is a synthetic analog of LTC4 designed to overcome this limitation.[3][5][6] By incorporating a methyl group, its structure is rendered resistant to the enzymatic degradation that affects the parent compound, while still acting as a potent and selective agonist for the CysLT2 receptor.[3][5] This stability makes N-methyl LTC4 an invaluable tool for researchers investigating the specific roles of cysteinyl leukotriene signaling pathways.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of N-methyl LTC4 is fundamental to its proper handling. The compound's stability is contingent upon appropriate solvent selection and storage conditions.
| Parameter | Value | Source |
| CAS Number | 131391-65-6 | [3][5][6] |
| Molecular Formula | C31H49N3O9S | [3][5][6] |
| Molecular Weight | 639.8 g/mol | [3][5][6] |
| Purity | ≥97% (Typical) | [3] |
| UV Maximum (λmax) | 282 nm | [3][7] |
| Solubility in Ethanol | ~1 mg/mL | [3][5] |
| Solubility in DMSO | ~50 mg/mL | [3][5] |
| Solubility in DMF | ~50 mg/mL | [3][5] |
| Recommended Storage | -80°C | [3][7] |
Causality Behind Solvent Choice: Ethanol is a preferred solvent for creating stock solutions of N-methyl LTC4 for several reasons. It provides adequate solubility (~1 mg/mL) and is compatible with many biological assay systems when diluted to a final working concentration.[3][5] Furthermore, high-purity ethanol is readily available and can be easily evaporated under a stream of inert gas if a solvent exchange is required.[7] While DMSO and DMF offer higher solubility, they can be more challenging to remove and may exhibit toxicity in certain cell-based assays.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the validated workflow for preparing N-methyl LTC4 stock solutions. Adherence to this process is critical for preserving the compound's integrity.
Caption: Workflow for N-methyl LTC4 stock preparation.
Detailed Protocol for Stock Solution Preparation (1 mg/mL in Ethanol)
This protocol details the preparation of a high-concentration primary stock solution. Subsequent dilutions to working concentrations should be performed immediately before use in the appropriate aqueous buffer or cell culture medium.[8]
Materials and Equipment
-
N-Methylleukotriene C4 (as a solid or pre-dissolved film)
-
Anhydrous Ethanol (≥99.5%, molecular biology grade)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated precision micropipettes and sterile tips
-
Vortex mixer
-
Source of inert gas (e.g., Argon or Nitrogen) (Recommended)
-
-80°C Freezer for storage
Pre-Protocol Preparations (Self-Validation)
-
Vial Equilibration: Before opening, allow the manufacturer's vial containing N-methyl LTC4 to warm to room temperature for at least 15-20 minutes.[8] This is a critical step to prevent atmospheric water from condensing inside the cold vial, which could hydrolyze the compound or affect its solubility.
-
Solvent Purity: Ensure the ethanol is anhydrous. The presence of water can impact the long-term stability of the stock solution.
-
Pipette Tip Equilibration: When handling ethanol, which has a high vapor pressure, it is good practice to equilibrate the pipette tip by repeatedly filling and expelling the ethanol several times before transferring the final volume.[9][10] This ensures accurate liquid handling.
Step-by-Step Dissolution Procedure
-
Open Vial: Once the vial has reached room temperature, carefully open it. If the compound is a solid, proceed to step 2. If it is a pre-dissolved film, proceed to step 3.
-
For Solid Compound: If you have 100 µg of solid N-methyl LTC4, for example, you will add 100 µL of anhydrous ethanol to achieve a 1 mg/mL concentration.
-
For Pre-dissolved Film: Add the calculated volume of anhydrous ethanol directly to the vial to achieve the desired final concentration (e.g., 1 mg/mL).
-
Seal and Mix: Securely cap the vial. Vortex gently for 15-20 seconds to ensure the compound is completely dissolved and the solution is homogeneous. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, briefly flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen before sealing for storage. This displaces oxygen, mitigating the risk of oxidative degradation.
Aliquoting and Long-Term Storage
-
Aliquot for Stability: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes in amber glass vials or microcentrifuge tubes.
-
Storage Conditions: Immediately transfer the aliquots to a -80°C freezer for long-term storage.[3][7] When stored properly under these conditions, the ethanolic stock solution should be stable for at least one year.[7]
-
Working Dilutions: Prepare fresh working dilutions from a stock aliquot for each experiment.[8] Do not store dilute aqueous solutions, as their stability is significantly reduced.
Safety and Handling Precautions
-
N-methyl LTC4 is a biologically active lipid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handle the compound in a well-ventilated area.
-
As with many research chemicals, the full toxicological properties may not be known. The material should be considered hazardous until further information becomes available.[7]
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
-
N-methyl Leukotriene C4 - Biochemicals . Bertin Bioreagent. [Link]
-
Samuelsson, B. (1983). Leukotrienes: mediators of immediate hypersensitivity reactions and inflammation . Science, 220(4597), 568-575. [Link]
-
Leukotriene C4 | CAS 72025-60-6 . Biomol.de. [Link]
Sources
- 1. Leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Leukotriene C4 | CAS 72025-60-6 | Cayman Chemical | Biomol.de [biomol.com]
- 5. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 6. N-methyl Leukotriene C4 | CAS 131391-65-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. novamedline.com [novamedline.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: In Vivo Administration Routes for N-Methylleukotriene C4 in Mice
Executive Summary & Mechanistic Rationale
N-Methylleukotriene C4 (N-methyl LTC4) is a critical pharmacological tool designed to overcome the metabolic instability of native Leukotriene C4 (LTC4).[1] In biological systems, LTC4 is rapidly cleaved by the enzyme
This metabolic conversion creates a "signaling haze":
-
LTC4 binds with high affinity to CysLT2 receptors and lower affinity to CysLT1.
-
LTD4 (the metabolite) binds with high affinity to CysLT1 receptors.
Therefore, when native LTC4 is administered in vivo, observed effects (such as bronchoconstriction or plasma leakage) are often due to its rapid conversion to LTD4 acting on CysLT1, rather than the parent molecule acting on CysLT2.[1]
The Solution: The N-methyl modification on the amino group of the glutamate moiety renders the bond resistant to
Mechanistic Diagram: The Metabolic Blockade
The following diagram illustrates how N-methyl LTC4 bypasses the metabolic shunt that confounds native LTC4 studies.
Figure 1: N-methyl LTC4 resists
Critical Reagent Preparation
Lipid mediators are hydrophobic, unstable, and prone to sticking to plastics.[1] Proper handling is the single most critical step in these protocols.
Storage and Handling
-
Stock: Supplied as a solution in ethanol (typically 10-50 µg/ml).[1] Store at -80°C.
-
Stability: Protect from light.[1] Lipid mediators degrade rapidly under UV/ambient light.
Vehicle Preparation Protocol (Self-Validating)
Do not inject the ethanol stock directly into mice (causes hemolysis and pain) or dilute it simply into water (causes precipitation).[1]
-
Aliquot: Transfer the required amount of N-methyl LTC4 ethanolic stock to a glass vial.
-
Evaporation: Evaporate the ethanol under a gentle stream of Nitrogen gas .
-
Caution: Do not use compressed air (oxidizes the double bonds).
-
-
Resuspension: Immediately dissolve the residue in PBS containing 0.1% BSA (Bovine Serum Albumin) .
-
Why BSA? Albumin acts as a carrier protein, preventing the lipid from adhering to the plastic syringe walls and ensuring the full dose is delivered [3].
-
-
Validation: If the solution appears cloudy, sonicate briefly on ice. It must be optically clear before injection.
Protocol A: Intradermal (ID) Administration (Miles Assay)
Application: Assessing CysLT2-mediated vascular permeability (plasma leakage).[1][4] This is the "gold standard" assay for N-methyl LTC4 [2, 4].
Experimental Design
-
Animals: C57BL/6 mice (8–12 weeks).
-
Groups: Vehicle (PBS/0.1% BSA) vs. N-methyl LTC4.
-
Dose Range: 10 – 100 ng per injection site (10–20 µL volume).[1]
Step-by-Step Workflow
-
Systemic Dye Loading:
-
Intradermal Injection (The Challenge):
-
Anesthetize the mouse (Isoflurane).
-
Shave the dorsal skin or use the ear pinna.
-
Using a 30G needle , inject 20 µL of N-methyl LTC4 intradermally.[1]
-
Technique Tip: A successful ID injection creates a distinct "bleb" or wheal under the skin. If the fluid disappears instantly, you likely injected subcutaneously (SC), which yields poor data.[1]
-
-
Endpoint (30 Minutes):
-
Euthanize the mouse.
-
Photograph the injection sites (inner skin surface).
-
Quantification: Punch out a standardized area of skin (e.g., 8mm biopsy punch).[1]
-
Extract dye in Formamide (500 µL) at 55°C for 24–48 hours.
-
Measure absorbance at 620 nm .
-
Expected Results
| Treatment | Visual Appearance | OD 620nm (Approx) | Interpretation |
| Vehicle | Pale/White | < 0.05 | Intact barrier |
| N-methyl LTC4 | Deep Blue Spot | 0.20 – 0.50 | CysLT2-driven leakage |
| LTD4 (Control) | Blue Spot | > 0.50 | CysLT1-driven leakage |
Protocol B: Intratracheal (IT) Administration[1]
Application: Investigating pulmonary type 2 immunity, ILC2 expansion, and eosinophilic inflammation [5, 6].[1][7]
Experimental Design
-
Dose: 1.0 – 2.0 µg per mouse.[1]
-
Volume: 40 – 50 µL.
-
Timing: Analysis typically performed 24–72 hours post-administration for cellular recruitment.[1]
Step-by-Step Workflow
-
Anesthesia: Deeply anesthetize mouse (Ketamine/Xylazine) until pedal reflex is lost.[1]
-
Positioning: Suspend the mouse vertically by the upper incisors on a slant board.
-
Tongue Retraction: Gently pull the tongue forward with forceps to visualize the glottis (or use the blind instillation method if proficient).
-
Instillation:
-
Pipette the 40 µL N-methyl LTC4 solution (in PBS/BSA) onto the distal pharynx while the mouse inhales.
-
Sign of Success: The mouse will take a sharp breath ("gasp") and the liquid will disappear into the trachea. Bubbles at the nose indicate failure (esophageal swallow).
-
-
Recovery: Keep the mouse vertical for 30–60 seconds to ensure distribution to the lower airways.
Mechanistic Outcome
Unlike LTD4, which causes immediate bronchoconstriction (CysLT1), N-methyl LTC4 via this route primarily drives inflammation .[1] It activates alveolar epithelial cells to release IL-33 , which subsequently expands ILC2 populations [6].[1][7]
Protocol C: Intravenous (IV) Administration[1]
Application: Systemic hemodynamic monitoring or rapid pulmonary activation.[1] Warning: N-methyl LTC4 is a potent vasoconstrictor.[1] IV injection can cause acute hypertension followed by cardiovascular collapse if dosed too high.
-
Dose: 0.1 – 0.5 µ g/mouse .[1]
-
Route: Lateral tail vein.
-
Observation: Monitor for signs of shock (piloerection, reduced motility) immediately post-injection.[1]
Troubleshooting & Validation
To ensure Scientific Integrity, every experiment requires internal controls.[1]
| Issue | Probable Cause | Solution |
| No response in Miles Assay | Compound degradation | Check stock age. Ensure evaporation was done with Nitrogen, not air. |
| Precipitation in syringe | Hydrophobicity | Increase BSA concentration to 0.5%. Do not use pure saline/water. |
| High background leakage | Trauma during injection | Use smaller gauge needles (30G or 31G).[1] Avoid scratching the dermis. |
| Variable results | Metabolic conversion? | Unlikely with N-methyl.[1] Verify genotype of mice (use CysLT2 KO as negative control).[1] |
Workflow Visualization: The Miles Assay
Figure 2: Workflow for the Miles Assay to quantify vascular permeability.
References
-
Yan, D., et al. (2011).[1] Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays.[1] Molecular Pharmacology, 79(2), 270-278.[1] Retrieved from [Link][1]
-
Hui, Y., et al. (2004).[1] Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency. Journal of Clinical Investigation. Retrieved from [Link]
-
Voisin, T., et al. (2021).[1] The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch.[3] Proceedings of the National Academy of Sciences (PNAS), 118(13).[1] Retrieved from [Link][1]
-
Bankova, L. G., et al. (2016).[1] The cysteinyl leukotriene 2 receptor regulates lung immune cell functions.[7] The Journal of Immunology. Retrieved from [Link]
-
Doherty, T. A., et al. (2013).[1] Type 2 cysteinyl leukotriene receptors drive IL-33-dependent type 2 immunopathology and aspirin sensitivity.[1][7] The Journal of Allergy and Clinical Immunology. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 2 cysteinyl leukotriene receptors drive IL-33-dependent type 2 immunopathology and aspirin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating CysLT₁ and CysLT₂ Receptor Responses with the Selective Agonist N-Methyl LTC₄
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Need to Dissect CysLT Receptor Signaling
The cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — are potent lipid mediators that play a pivotal role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] Their biological effects are mediated through at least two distinct G protein-coupled receptors (GPCRs), the CysLT₁ and CysLT₂ receptors.[1][3] While both receptors are activated by CysLTs, they exhibit different ligand affinities, tissue distribution, and downstream signaling pathways, suggesting distinct physiological and pathological roles.[1][4]
The CysLT₁ receptor, the target of widely prescribed anti-asthmatic drugs like montelukast and zafirlukast, has been extensively studied.[5] In contrast, the precise functions of the CysLT₂ receptor have remained more elusive, largely due to a lack of selective pharmacological tools.[1] Differentiating the signaling output of these two receptors is paramount for a deeper understanding of CysLT biology and for the development of more targeted therapeutics for inflammatory and cardiovascular disorders.
A significant challenge in studying CysLT receptor pharmacology is the rapid metabolic conversion of LTC₄ to LTD₄, which is the primary endogenous ligand for the CysLT₁ receptor.[6][7] This metabolic instability complicates the interpretation of experiments aiming to selectively probe CysLT₂ receptor function. To overcome this hurdle, N-Methyl LTC₄, a synthetic and metabolically stable analog of LTC₄, has emerged as an invaluable research tool.[6][7] This application note provides a comprehensive guide on utilizing N-Methyl LTC₄ to specifically activate and characterize the CysLT₂ receptor, thereby enabling researchers to delineate the distinct signaling responses of CysLT₁ and CysLT₂.
N-Methyl LTC₄: A Selective and Stable CysLT₂ Receptor Agonist
N-Methyl LTC₄ is a synthetic analog of LTC₄ that is resistant to metabolism to LTD₄ and LTE₄.[7] Its key feature is its potent and selective agonism at the CysLT₂ receptor.[6][7][8] This selectivity allows for the targeted activation of CysLT₂-mediated signaling pathways without significant off-target effects on the CysLT₁ receptor. In vitro studies have demonstrated that N-Methyl LTC₄ is almost equipotent to LTC₄ at the CysLT₂ receptor, while being significantly less efficacious at the CysLT₁ receptor.[6][8] This pharmacological profile makes N-Methyl LTC₄ an ideal tool to dissect the distinct contributions of each receptor subtype to cellular responses.
Pharmacological Profile of N-Methyl LTC₄
The following table summarizes the reported potency of N-Methyl LTC₄ and other CysLTs at the human CysLT₁ and CysLT₂ receptors.
| Ligand | Receptor | Potency (EC₅₀, nM) | Reference(s) |
| N-Methyl LTC₄ | CysLT₁ | > 2,000 | [7] |
| CysLT₂ | 122 | [7] | |
| LTC₄ | CysLT₁ | ~10⁻⁸ M (lower affinity) | [5][9] |
| CysLT₂ | ~10⁻⁸ M (equipotent with LTD₄) | [5][9] | |
| LTD₄ | CysLT₁ | ~10⁻⁹ M (high affinity) | [5][9] |
| CysLT₂ | ~10⁻⁸ M (equipotent with LTC₄) | [5][9] |
Delineating CysLT₁ and CysLT₂ Signaling Pathways
Both CysLT₁ and CysLT₂ receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[3][4][10][11] However, there is evidence for differential and more complex signaling cascades downstream of each receptor. CysLT₁ receptor activation has been shown to induce PI3K-Akt signaling and transactivation of the epidermal growth factor receptor (EGFR), leading to cell proliferation.[10][12] In contrast, the signaling pathways activated by the CysLT₂ receptor are less well-characterized but are also implicated in cellular processes like proliferation and migration.[13] The ability to selectively activate the CysLT₂ receptor with N-Methyl LTC₄ is crucial for elucidating these distinct downstream pathways.
Figure 1: Simplified signaling pathways of CysLT₁ and CysLT₂ receptors.
Experimental Protocols for Differentiating CysLT Receptor Responses
The following protocols provide a framework for using N-Methyl LTC₄ to distinguish between CysLT₁ and CysLT₂ receptor-mediated responses. These protocols are designed to be adaptable to various cell systems, including primary cells and engineered cell lines expressing one or both receptor subtypes.
Experimental Workflow Overview
Sources
- 1. karger.com [karger.com]
- 2. Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pnas.org [pnas.org]
- 5. Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Handling and Application of N-Methyl LTC4: A Guide for Researchers
An In-Depth Technical Guide for the Synthesis, Handling, and Application of a Potent and Selective CysLT2 Receptor Agonist
Introduction: Unveiling the Potential of N-Methyl LTC4 in Cysteinyl Leukotriene Research
N-Methyl Leukotriene C4 (N-Methyl LTC4) is a synthetic analog of the naturally occurring cysteinyl leukotriene (CysLT), LTC4.[1][2] In the complex signaling cascade of the arachidonic acid pathway, LTC4 is a potent inflammatory mediator, but its rapid metabolic conversion to LTD4 and LTE4 complicates the elucidation of its specific biological roles.[1][3] N-Methyl LTC4 overcomes this limitation as it is resistant to this metabolic degradation, making it an invaluable tool for selectively probing the function of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for handling, storing, and utilizing N-Methyl LTC4 in various experimental settings.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring experimental success and data integrity.
Chemical and Physical Properties of N-Methyl LTC4
A thorough understanding of the physicochemical properties of N-Methyl LTC4 is fundamental to its proper handling and use.
| Property | Value | Source(s) |
| Chemical Name | N-methyl-L-γ-glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-glycine | [1] |
| CAS Number | 131391-65-6 | [1][5] |
| Molecular Formula | C₃₁H₄₉N₃O₉S | [1][5] |
| Molecular Weight | 639.8 g/mol | [1][5] |
| Appearance | Provided as a solution in ethanol (e.g., 250 µg/ml) | [1] |
| Purity | ≥97% | [1] |
| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 1 mg/ml; Ethanol:H₂O (95:5): 2 mg/ml; PBS (pH 7.2): 100 µg/ml | [1] |
| UV Maximum (λmax) | 282 nm | [1] |
| Storage Temperature | -80°C | [1] |
The Biological Significance of N-Methyl LTC4: A Selective CysLT2R Agonist
N-Methyl LTC4 is a potent and selective agonist for the CysLT2 receptor, with an EC₅₀ value of 122 nM for the human receptor, while showing significantly lower affinity for the CysLT1 receptor (EC₅₀ > 2,000 nM).[1] This selectivity is crucial for dissecting the distinct signaling pathways and physiological functions mediated by CysLT2R, which are implicated in various inflammatory and cardiovascular conditions.[4][6] Its resistance to metabolic degradation ensures a sustained and specific activation of CysLT2R in experimental systems, both in vitro and in vivo.[1][3]
Signaling Pathway of N-Methyl LTC4 via CysLT2R
The binding of N-Methyl LTC4 to the G-protein coupled receptor CysLT2R initiates a cascade of intracellular events, primarily through the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many cellular responses.[7]
Figure 1: N-Methyl LTC4 Signaling Pathway via CysLT2R.
Safety, Handling, and Storage Protocols
Due to its biological potency, N-Methyl LTC4 requires careful handling to ensure personnel safety and maintain its stability.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling N-Methyl LTC4.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any aerosols.[10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[10]
-
Ingestion and Inhalation: Do not ingest or inhale. N-Methyl LTC4 is harmful if swallowed or inhaled.[11]
-
Safety Data Sheet (SDS): Before use, thoroughly review the complete Safety Data Sheet provided by the supplier.[1][9][12]
Storage and Stability
-
Long-Term Storage: N-Methyl LTC4 is supplied in an ethanol solution and should be stored at -80°C for long-term stability.[1] At this temperature, it is stable for at least one year.[12]
-
Light Sensitivity: Protect the compound from light.[12]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment. While specific stability data in aqueous buffers is limited, it is best practice to use them immediately to avoid potential degradation.
Preparation of Stock and Working Solutions
Proper preparation of solutions is critical for obtaining accurate and reproducible experimental results.
Materials
-
N-Methyl LTC4 in ethanol (e.g., 250 µg/ml from Cayman Chemical, Item No. 13390)[1]
-
Anhydrous ethanol
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer (e.g., PBS pH 7.2, Hanks' Balanced Salt Solution (HBSS))
-
Sterile, polypropylene microcentrifuge tubes
Protocol for Preparing a 1 mM Primary Stock Solution in DMSO (Example)
-
Evaporate the Ethanol: Under a gentle stream of nitrogen, carefully evaporate the ethanol from the desired amount of the commercially supplied N-Methyl LTC4 solution in a sterile glass vial.
-
Reconstitute in DMSO: Add the appropriate volume of high-purity DMSO to the dried residue to achieve a 1 mM concentration. For example, to prepare 100 µL of a 1 mM stock from 63.98 µg of N-Methyl LTC4 (MW: 639.8), you would add 100 µL of DMSO.
-
Mix Thoroughly: Vortex the solution gently to ensure complete dissolution.
-
Aliquot and Store: Aliquot the 1 mM stock solution into small volumes in sterile, polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Protocol for Preparing Aqueous Working Solutions
For cell-based assays, it is crucial to minimize the final concentration of the organic solvent (e.g., DMSO or ethanol) to avoid solvent-induced cellular toxicity. A final concentration of ≤0.1% is generally recommended.[13]
-
Thaw the Stock Solution: On the day of the experiment, thaw an aliquot of the N-Methyl LTC4 stock solution (in ethanol or DMSO) at room temperature.[13]
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate physiological buffer (e.g., PBS or HBSS) to achieve the desired final concentrations for your experiment. It is recommended to prepare these dilutions immediately before use.[14][15]
Figure 2: Workflow for Preparing N-Methyl LTC4 Working Solutions.
Application Notes and Experimental Protocols
N-Methyl LTC4 is a versatile tool for studying CysLT2R function in a variety of experimental contexts.
In Vitro Functional Assays
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CysLT2R.[2][16]
Materials:
-
Cells expressing CysLT2R (e.g., CHO-K1 or HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
N-Methyl LTC4 working solutions
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the CysLT2R-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization.
-
Incubation: Remove the cell culture medium and add the dye loading solution to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.
-
Agonist Addition: Inject the N-Methyl LTC4 working solutions at various concentrations into the wells and continue to record the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the log of the N-Methyl LTC4 concentration to generate a dose-response curve and determine the EC₅₀ value.
This assay measures the recruitment of β-arrestin to the activated CysLT2R, a key event in receptor desensitization and signaling.[17][18][19]
Materials:
-
Cells co-expressing CysLT2R and a β-arrestin fusion protein (e.g., using PathHunter® technology from DiscoveRx)
-
Assay-specific detection reagents
-
N-Methyl LTC4 working solutions
-
White, solid-bottom microplates
-
Luminometer
Protocol:
-
Cell Seeding: Plate the engineered cells in the white microplate and incubate overnight.[18]
-
Ligand Addition: Add the N-Methyl LTC4 working solutions at various concentrations to the wells.[17]
-
Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.[17][18]
-
Detection: Add the detection reagents to each well.[17]
-
Signal Measurement: Incubate at room temperature for approximately 60 minutes and then measure the luminescence signal using a luminometer.[17]
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the N-Methyl LTC4 concentration to generate a dose-response curve.
In Vivo Administration: Intradermal Cheek Injection in Mice
N-Methyl LTC4 has been used in vivo to study its role in physiological processes such as itch.[3][6]
Materials:
-
N-Methyl LTC4 working solution (in a sterile, injectable vehicle, e.g., saline)
-
Sterile syringes (e.g., 30-gauge)[20]
-
Anesthetic (if required by the animal use protocol)
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation: Anesthetize the mouse if necessary, following the approved animal care and use protocol.[8] Shave the hair from the injection site on the cheek if needed for better visualization.[3][8]
-
Disinfection: Clean the injection site with 70% ethanol.[3][11]
-
Injection: Gently pinch the skin of the cheek. Insert the needle, with the bevel facing up, at a shallow angle into the dermal layer.[3][21]
-
Administration: Slowly inject the desired volume (typically 10-20 µL) of the N-Methyl LTC4 solution. A small bleb should form at the injection site, indicating a successful intradermal injection.[11][21]
-
Observation: Monitor the animal for behavioral responses (e.g., scratching) and any adverse reactions.
Figure 3: Workflow for In Vivo Intradermal Cheek Injection in Mice.
Disposal of N-Methyl LTC4 Waste
Unused N-Methyl LTC4 and contaminated materials should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[22][23][24][25]
-
Liquid Waste: Collect all unused N-Methyl LTC4 solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated solid hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of eicosanoid compounds.
Conclusion
N-Methyl LTC4 is a powerful and selective tool for investigating the biological functions of the CysLT2 receptor. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers can ensure the integrity of their experiments and contribute to a deeper understanding of the role of cysteinyl leukotrienes in health and disease. The provided step-by-step procedures for solution preparation, in vitro assays, and in vivo administration are designed to be self-validating, promoting reproducibility and accuracy in your research endeavors.
References
-
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. PNAS. [Link]
-
Intradermal Injection in Mice and Rats. The University of Queensland. [Link]
-
Intradermal Injection (Mice) - Standard Operating Procedure #2. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. [Link]
-
Calcium mobilization responses to cysLTs. ResearchGate. [Link]
-
Stock Solutions. CSHL Press. [Link]
-
Drug disposal of unused, expired, discontinued medications Method 1. Botika LTC. [Link]
-
Where and How to Dispose of Unused Medicines. FDA. [Link]
-
PathHunter® β-Arrestin GPCR Assays. DiscoveRx. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Table 5, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format. NCBI. [Link]
-
Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana. PubMed. [Link]
-
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. PNAS. [Link]
-
How to Get Rid of Unused Medicine. Memorial Sloan Kettering Cancer Center. [Link]
-
Intraperitoneal Injection of Neonatal Mice. UCL Discovery. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]
-
Preparing the Experiment. LI-COR Biosciences. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Intradermal Injection in Mice | Animals in Science [queensu.ca]
- 4. Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK US Product Stewardship Program | ALK - USA [alk.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. queensu.ca [queensu.ca]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. csstc.org [csstc.org]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. botikaltc.com [botikaltc.com]
- 23. fda.gov [fda.gov]
- 24. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 25. mskcc.org [mskcc.org]
Application Notes & Protocols: Optimal Storage and Handling of N-Methylleukotriene C4 Aliquots
Introduction
N-Methylleukotriene C4 (N-methyl LTC4) is a critical tool for researchers investigating the roles of cysteinyl leukotrienes (CysLTs) in physiology and pathology. As a synthetic analog of the potent, endogenously produced inflammatory mediator Leukotriene C4 (LTC4), N-methyl LTC4 offers a significant experimental advantage: stability.[1][2] Unlike its natural counterpart, which is rapidly metabolized in vivo to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), N-methyl LTC4 resists this metabolic degradation.[1] This characteristic allows for more precise and reproducible studies of the CysLT2 receptor, for which it is a potent and selective agonist.[1][3]
However, the inherent chemical nature of leukotrienes—complex lipids with a conjugated triene system—renders them susceptible to degradation if not handled and stored with meticulous care.[4][5] The integrity of experimental data is directly dependent on the integrity of the reagents used. This guide provides a comprehensive framework for the preparation, storage, and validation of N-methyl LTC4 aliquots, ensuring maximal stability and empowering researchers to generate reliable and reproducible results.
The Chemical Rationale for Stringent Storage
The molecular structure of N-methyl LTC4, while more stable than LTC4, contains features that are vulnerable to chemical degradation. Understanding these vulnerabilities is key to implementing effective preservation strategies.
-
Oxidative Degradation: The conjugated triene system in the eicosanoid backbone is highly susceptible to oxidation from atmospheric oxygen or reactive oxygen species. This can lead to the formation of sulfoxides and other oxidized products, altering the molecule's conformation and diminishing its biological activity.[4][6] The presence of trace metal ions, such as ferrous iron (Fe++), can catalyze this oxidative degradation.[4]
-
Isomerization: Exposure to light, particularly UV light, can provide the energy needed to cause isomerization of the double bonds within the triene system. This alters the three-dimensional structure of the molecule, which is critical for its specific interaction with the CysLT2 receptor.
-
pH-Mediated Instability: Leukotrienes are known to be particularly unstable in acidic aqueous solutions.[4] Acidic conditions can promote degradation and also increase the compound's tendency to adsorb to glass surfaces, leading to a significant loss of active material.[4]
These degradation pathways underscore the necessity of a multi-faceted storage strategy that controls temperature, atmosphere, light exposure, and pH.
Caption: Experimental workflow for preparing stable N-Methylleukotriene C4 aliquots.
Quality Control and Validation of Stored Aliquots
To ensure the trustworthiness of experimental results, especially in long-term studies, it is prudent to periodically validate the integrity of stored aliquots. This self-validating step confirms that storage and handling procedures have been effective.
Protocol: Purity Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an accessible and powerful method for assessing the purity of N-methyl LTC4. [7]Degradation will typically result in the appearance of new, more polar peaks in the chromatogram.
Sample Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.
-
Gradient: A linear gradient suitable for eluting lipids, for example, 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 282 nm, the λmax for N-methyl LTC4. [1][8]* Procedure:
-
Thaw a single aliquot to be tested.
-
Dilute appropriately in the mobile phase.
-
Inject onto the HPLC system.
-
Compare the resulting chromatogram to a previously run standard or the manufacturer's certificate of analysis.
-
Interpreting Results
A high-quality aliquot should yield a single, sharp, symmetrical peak at the expected retention time. The presence of significant shoulder peaks, fronting/tailing, or additional peaks (especially at earlier retention times, indicating more polar degradation products) suggests that the aliquot has been compromised. For the highest level of confidence, LC-MS can be used to confirm the mass of the parent compound and identify any degradation products. [9]
Caption: Workflow for quality control assessment of stored N-Methylleukotriene C4 aliquots.
Conclusion
The experimental utility of N-Methylleukotriene C4 is directly linked to its chemical integrity. By understanding its inherent vulnerabilities and implementing the rigorous storage and handling protocols detailed in this guide—including storage at -80°C under an inert atmosphere, protection from light, and the use of single-use aliquots—researchers can safeguard their investment and ensure the validity of their experimental outcomes. Periodic quality control checks provide an essential layer of confidence, underpinning the generation of high-quality, reproducible data in the study of CysLT receptor biology.
References
-
Jedlitschky, G., Huber, M., Völkl, A., Müller, M., Leier, I., Müller, J., ... & Keppler, D. (1991). Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end. The Journal of biological chemistry, 266(36), 24763–24772. [Link]
-
Huber, M., et al. (1992). Impaired degradation of leukotrienes in patients with peroxisome deficiency disorders. Journal of Clinical Investigation. [Link]
-
Jedlitschky, G., et al. (1992). Peroxisomal leukotriene degradation: biochemical and clinical implications. Journal of Lipid Mediators. [Link]
-
Henderson, W. R., & Klebanoff, S. J. (1983). Leukotriene production and inactivation by normal, chronic granulomatous disease and myeloperoxidase-deficient neutrophils. The Journal of biological chemistry, 258(22), 13522–13527. [Link]
-
Westcott, J. Y., Clay, K. L., & Murphy, R. C. (1984). Decomposition of leukotriene C4. Journal of allergy and clinical immunology, 74(3 Pt 2), 363–368. [Link]
-
Kumlin, M. (1996). Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. Journal of chromatography. A, 725(1), 29–40. [Link]
-
Poubelle, P. E., et al. (1987). Assessment of leukotriene B4 synthesis in human lymphocytes by using high performance liquid chromatography and radioimmunoassay methods. Journal of Immunology. [Link]
-
Gleason, J. G., et al. (1987). Chemically stable homocinnamyl analogues of the leukotrienes: synthesis and preliminary biological evaluation. Journal of Medicinal Chemistry. [Link]
-
Murphy, R. C., & Gaskell, S. J. (2010). Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(5), 631–639. [Link]
-
Leukotriene C4. Avanti Polar Lipids. [Link]
-
Barth, C., & Guiry, P. J. (2012). The medicinal chemistry of stable synthetic leukotriene B(3) and B(4) analogues. Future medicinal chemistry, 4(8), 1007–1014. [Link]
-
The Medicinal Chemistry of Stable Synthetic Leukotriene B3 and B4 Analogues. Future Science. [Link]
-
Leukotrienes. Lipotype. [Link]
-
N-methyl Leukotriene C4. Bertin Bioreagent. [Link]
-
Patel, D., et al. (2016). An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. Current Pharmaceutical Analysis. [Link]
-
Best and Worst Organic Solvents to Use in LC. Phenomenex. [Link]
-
Ciogli, A., et al. (2019). Solvent selection in liquid chromatography. Liquid Chromatography. [Link]
-
Majors, R. E. (2011). Practical Aspects of Solvent Extraction. LCGC International. [Link]
-
Samuelsson, B. (1983). Leukotrienes: mediators of immediate hypersensitivity reactions and inflammation. Science. [Link]
-
Angelopoulou, E., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cayman Chemical N-methyl LeukotrIen C4 100ug, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 4. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Leukotriene production and inactivation by normal, chronic granulomatous disease and myeloperoxidase-deficient neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Safeguarding N-Methyl LTC4 Sample Integrity
A Guide to Preventing Oxidative Degradation
Welcome to the Technical Support Center for N-Methyl LTC4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidative degradation of N-Methyl LTC4 samples. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to ensure the integrity and reproducibility of your experimental results.
N-Methyl LTC4, a synthetic analog of Leukotriene C4 (LTC4), is a valuable tool in studying the cysteinyl leukotriene pathway due to its resistance to metabolic conversion to LTD4 and LTE4.[1][2] However, like its parent compound, N-Methyl LTC4 is susceptible to oxidative degradation, which can compromise sample integrity and lead to erroneous experimental outcomes. This guide provides a comprehensive overview of the mechanisms of degradation and practical steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl LTC4 and why is it used in research?
N-Methyl LTC4 is a synthetic analog of Leukotriene C4 (LTC4), a potent inflammatory mediator.[1][3] The N-methylation of the glutamic acid residue in the glutathione side chain makes it resistant to the enzymatic activity of γ-glutamyl transpeptidase, which rapidly metabolizes LTC4 to LTD4 in vivo and in vitro.[2][4] This metabolic stability allows researchers to study the specific effects of LTC4 receptor activation without the confounding influence of its metabolites.[1]
Q2: What are the primary causes of N-Methyl LTC4 degradation?
The primary cause of N-Methyl LTC4 degradation is oxidation. The conjugated triene system in the eicosanoid backbone is highly susceptible to attack by reactive oxygen species (ROS).[5] This can be initiated by exposure to air (autoxidation), light, and trace metal ions.[5][6] In biological samples, enzymatic and non-enzymatic processes involving enzymes like myeloperoxidase can also contribute to oxidative degradation.[7][8][9]
Q3: How can I visually detect if my N-Methyl LTC4 sample has degraded?
Visual inspection alone is not a reliable method for detecting degradation. While significant degradation might lead to a slight discoloration of a concentrated stock solution, the changes are often too subtle to be observed. The most reliable methods for detecting degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11][12]
Q4: What are the common degradation products of N-Methyl LTC4?
Based on studies of LTC4, the primary oxidative degradation products are likely to be sulfoxides and various isomers of LTB4.[8][13] Oxidation of the sulfur atom in the glutathione moiety leads to the formation of diastereoisomeric sulfoxides.[8] More extensive oxidation can lead to the cleavage of the glutathione side chain and the formation of 6-trans-LTB4 isomers.[7][13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of biological activity of N-Methyl LTC4 | Oxidative degradation of the molecule. | 1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution by RP-HPLC with UV detection (λmax ≈ 282 nm).[1][14] Compare the chromatogram to a fresh standard or the manufacturer's certificate of analysis. The appearance of new peaks or a decrease in the main peak area indicates degradation. 2. Implement Antioxidant Protection: Add a low concentration (0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT) or Vitamin E to your solvents and buffers.[15][16] 3. Review Storage Conditions: Ensure your stock solutions are stored at -80°C in amber vials and have been subjected to minimal freeze-thaw cycles.[1] |
| Inconsistent results between experiments | Variable sample handling leading to different levels of degradation. | 1. Standardize Sample Preparation: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample thawing, dilution, and addition to the experimental system. 2. Minimize Exposure to Air and Light: Work quickly and keep samples on ice. Use amber-colored microcentrifuge tubes and cover racks with aluminum foil.[17][18] 3. Prepare Fresh Dilutions: Prepare working dilutions of N-Methyl LTC4 immediately before use from a freshly thawed aliquot of the stock solution. Do not store diluted solutions for extended periods. |
| Appearance of unexpected peaks in HPLC/MS analysis | Formation of degradation products. | 1. Characterize Degradation Products: If using mass spectrometry, analyze the m/z of the unexpected peaks. Common modifications include the addition of one oxygen atom (sulfoxide formation) or fragmentation of the molecule.[19] 2. Optimize Extraction Procedure: For biological samples, use a validated solid-phase extraction (SPE) or immunoaffinity (IA) enrichment method to clean up the sample and remove interfering substances.[11][20] 3. Prevent Further Degradation: Immediately implement the preventative measures outlined in this guide for all subsequent experiments. |
| Low recovery after sample extraction | Adsorption to surfaces or degradation during the extraction process. | 1. Use Appropriate Labware: Use silanized glass or polypropylene tubes to minimize adsorption.[5] 2. Optimize pH: Maintain a slightly acidic to neutral pH during extraction, as highly acidic conditions can accelerate degradation.[5] 3. Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to slow down degradation kinetics. |
Experimental Protocols
Protocol 1: Preparation and Storage of N-Methyl LTC4 Stock Solutions
This protocol outlines the best practices for preparing and storing N-Methyl LTC4 to maintain its integrity.
Materials:
-
N-Methyl LTC4 (lyophilized powder or in a solvent)
-
Anhydrous ethanol (or other suitable organic solvent as per manufacturer's instructions)
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
-80°C freezer
Procedure:
-
Reconstitution: If starting with a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder in the recommended volume of anhydrous ethanol to the desired stock concentration (e.g., 1 mg/mL).
-
Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen before sealing.[17]
-
Aliquoting: Immediately aliquot the stock solution into smaller volumes in amber glass vials to minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.[1]
Protocol 2: Analysis of N-Methyl LTC4 Integrity by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of your N-Methyl LTC4 samples.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
N-Methyl LTC4 standard and sample
Procedure:
-
Sample Preparation: Dilute the N-Methyl LTC4 standard and sample to an appropriate concentration (e.g., 10 µg/mL) in the mobile phase.
-
HPLC Method:
-
Set the flow rate to 1 mL/min.
-
Set the UV detector to 282 nm.[1]
-
Use a gradient elution, for example:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Inject the standard and sample. Compare the retention time and peak purity of the sample to the standard. The presence of significant additional peaks in the sample chromatogram indicates degradation.[10][21]
Visualizing the Workflow and Degradation Pathway
Workflow for Preventing N-Methyl LTC4 Degradation
Caption: Recommended workflow for handling N-Methyl LTC4 to ensure sample integrity.
Simplified Oxidative Degradation Pathway of N-Methyl LTC4
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 4. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decomposition of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Oxidative degradation of leukotriene C4 by human monocytes and monocyte- derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Oxidative degradation of leukotriene C4 by human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of leukotrienes, prostaglandins, and other oxygenated metabolites of arachidonic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]
- 13. Oxidative inactivation of leukotriene C4 by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Efficacy of antioxidant intervention and exercise intervention for lipid peroxidation in dialysis patients: a meta-analysis [frontiersin.org]
- 16. Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies | MDPI [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: N-Methylleukotriene C4 Stability & Application
The following technical support guide addresses the stability, handling, and experimental application of N-Methylleukotriene C4 (N-methyl LTC4) . This guide is designed for researchers observing discrepancies in recovery or biological activity when transitioning from buffer-based assays to complex matrices like plasma or serum-supplemented culture media.[1][2]
Executive Summary: The Stability Paradox
Researchers often select N-methyl LTC4 because it is a metabolically stable analog of the native Leukotriene C4 (LTC4).[1][2] Unlike native LTC4, which has a half-life of minutes in blood, N-methyl LTC4 is engineered to resist enzymatic cleavage.[1][2]
However, a common troubleshooting ticket we receive is: "My N-methyl LTC4 signal disappeared in culture media."[1][2]
The Core Insight: N-methyl LTC4 is enzymatically stable (resists GGT) but remains chemically unstable (susceptible to oxidation and photodegradation).[1][2] Successful experimentation requires distinguishing between these two degradation pathways.
Comparative Stability Data
The following table summarizes the stability profile of N-methyl LTC4 versus native LTC4 across different experimental matrices.
| Matrix | Native LTC4 Stability | N-Methyl LTC4 Stability | Dominant Degradation Mechanism |
| PBS / Tyrode's Buffer | Moderate (Hours) | Moderate (Hours) | Oxidative degradation (if not protected).[1][2] |
| Serum-Free Media | Moderate to High | High | Photodegradation (Light sensitivity).[1][2] |
| Culture Media + 10% FBS | Very Low (< 15 mins) | High (> 4 hours) | Native LTC4 is cleaved by serum GGT; N-methyl LTC4 resists this.[1][2] |
| Human Plasma | Critical (< 10 mins) | High (Metabolically) | Native LTC4 rapidly converts to LTD4.[1][2] N-methyl LTC4 persists but binds albumin.[1][2] |
Note: "High Stability" assumes the sample is protected from light and stored at 4°C or on ice. At 37°C, chemical oxidation accelerates regardless of enzymatic resistance.[1]
Mechanism of Action & Stability
To troubleshoot effectively, you must visualize why N-methyl LTC4 works. It is methylated at the amide nitrogen of the
Diagram 1: The Metabolic Blockade
This diagram illustrates the specific enzymatic step blocked by N-methylation, contrasting the fate of native LTC4 vs. its stable analog.[2]
Caption: N-methyl LTC4 retains receptor agonist activity while structurally blocking GGT-mediated hydrolysis, preventing conversion to LTD4.[1][2]
Troubleshooting Guides & FAQs
Scenario A: "I recovered <10% of my spike in Plasma."
Diagnosis: This is likely an Extraction Efficiency issue, not degradation. Explanation: Cysteinyl leukotrienes are highly lipophilic and bind extensively to plasma albumin (>99% bound).[1][2] If you analyze plasma directly or use a weak extraction method, the protein-bound fraction is discarded or undetectable.[1][2]
Corrective Protocol (Self-Validating):
-
Do not use simple dilution.
-
Perform Protein Precipitation: Add ice-cold methanol or acetonitrile (ratio 3:1 or 4:1 solvent:sample) to the plasma.[1][2]
-
Vortex vigorously for 30 seconds to disrupt albumin binding.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant.[3]
Scenario B: "My signal degrades over 24 hours in culture media at 37°C."
Diagnosis: Chemical Oxidation or Photodegradation . Explanation: While N-methyl LTC4 resists enzymes, it possesses a conjugated triene structure (three double bonds).[1][2] This structure is extremely sensitive to:
-
Oxygen: 37°C incubators are oxidative environments.
-
Light: UV and visible light cause isomerization (trans-isomer formation) and degradation.[1][2]
-
pH: Acidic environments (< pH 6.[1][2]0) accelerate degradation.[1][2]
Corrective Protocol:
-
Add Antioxidants: Supplement media with 0.1% BSA (fatty acid free) or antioxidants like SOD/Catalase if experimental design permits.[1][2]
-
Protect from Light: Wrap tubes/plates in aluminum foil during incubation.
-
Limit Time: N-methyl LTC4 is designed for acute stimulation (1–4 hours).[1][2] For 24-hour experiments, refresh the media with fresh compound every 4–6 hours.[1][2]
Scenario C: "Can I use N-methyl LTC4 to study CysLT2 receptors in vivo?"
Answer: Yes. Technical Insight: Native LTC4 is unsuitable for in vivo CysLT2 interrogation because it rapidly converts to LTD4, which preferentially binds CysLT1.[1] N-methyl LTC4 remains as the parent molecule, ensuring that the observed phenotype (e.g., vascular permeability) is driven by the LTC4-specific receptor (CysLT2) and not the metabolite's receptor.[1][2]
Validated Handling & Extraction Protocol
Use this workflow to ensure data integrity when quantifying N-methyl LTC4.
Diagram 2: Sample Handling Workflow
Caption: Critical decision points for handling N-methyl LTC4 to prevent oxidative loss and ensure recovery from protein-rich matrices.
Step-by-Step Methodology
-
Stock Preparation:
-
Experimental Incubation:
-
Prepare working solutions immediately before use.
-
Use glass or polypropylene plasticware. Polystyrene can adsorb lipophilic leukotrienes.
-
Critical: Perform all dilutions in low-light conditions.
-
-
Extraction (Plasma/Serum):
References
-
Cummings, H., et al. (2013). "Leukotriene C4 (LTC4) and its extracellular metabolites...[1][2][4] activate mouse platelets exclusively through CysLT2R." The Journal of Immunology, 191(11), 5720-5729.[1][2] (Demonstrates use of N-methyl LTC4 to isolate CysLT2 signaling).
-
Anderson, M.E., et al. (1982). "Metabolism of leukotriene C4 by purified gamma-glutamyl transpeptidase."[1][2] Archives of Biochemistry and Biophysics, 216(2), 572-584.[1][2] (Foundational mechanism of LTC4 degradation).
-
Bester, L., et al. (1988). "Plasma leukotriene C4 and reactions to contrast media."[1][2][5] British Journal of Radiology, 61, 282-287.[1][2][5] (Discusses rapid plasma metabolism of LTC4).
Sources
Troubleshooting inconsistent CysLT2 activation with N-Methyl LTC4
Reference Ticket: #CysLT2-NMLTC4-TS
Status: Open Assigned Specialist: Senior Application Scientist, GPCR Signaling Unit[1][2]
Introduction: The Selectivity Paradox
You are likely using N-Methyl Leukotriene C4 (N-Methyl LTC4) because of its resistance to metabolic conversion (unlike LTC4) and its selectivity for CysLT2 over CysLT1.[1][2] However, this ligand presents a unique "Goldilocks" challenge: it is a hydrophobic lipid mediator that is highly unstable in the presence of oxygen/light and possesses a narrow window of selectivity.
Inconsistent activation usually stems from three vectors: Ligand Degradation (oxidation of the triene conjugated system), Adsorption (loss of peptide-lipid to plasticware), or Loss of Selectivity (dosing >1 µM activates CysLT1).[1][2]
Part 1: Ligand Profile & Selectivity Data
Before troubleshooting, verify your dosing strategy against the pharmacological profile. N-Methyl LTC4 is not absolutely specific; it is selectively potent.[1][2]
Table 1: Pharmacological & Physical Specifications
| Parameter | Specification | Critical Note |
| Primary Target | CysLT2 Receptor | Human EC₅₀ ≈ 122 nM |
| Off-Target | CysLT1 Receptor | Human EC₅₀ > 2,000 nM (2 µM) |
| Selectivity Window | 50 nM – 1,000 nM | Dosing >1.5 µM risks CysLT1 cross-talk.[1][2] |
| Chemical Stability | High (Metabolic) | Resistant to γ-glutamyl transpeptidase (conversion to LTD4).[1][2] |
| Physical Stability | Low (Environmental) | Light/Oxygen Sensitive (Conjugated triene system).[1][2] |
| Solubility | Hydrophobic | Soluble in DMSO/Ethanol (50 mg/mL).[1] Insoluble in water without carrier. |
Part 2: The "Sticky Lipid" Protocol (Ligand Handling)
The #1 cause of "dead" assays is the loss of ligand to tube walls before it reaches the cell. Leukotrienes are fatty acid derivatives; they will adhere to standard polystyrene and polypropylene plastics.
Critical Handling Steps
-
Glass is Mandatory: All intermediate dilutions must be performed in silanized glass vials or solvent-resistant glass.[1] Do not dilute stock directly into plastic reservoirs.
-
The Carrier Protein Requirement: Aqueous assay buffers must contain a carrier protein (BSA) to keep the lipophilic ligand in solution.
-
The "Triene" Protection: The conjugated double bonds absorb UV at 280nm and are prone to rapid photo-oxidation.
-
Rule: Handle under low light. Keep stocks under Argon or Nitrogen gas.
-
Visual Workflow: Reconstitution & Handling
The following decision tree illustrates the critical path to preserving ligand integrity.
Figure 1: Critical handling workflow to prevent hydrophobic adsorption and degradation of N-Methyl LTC4.
Part 3: CysLT2 Signaling & Assay Troubleshooting
CysLT2 is a Gq-coupled GPCR.[1][2][3][4] The standard readout is intracellular Calcium flux (
Signaling Pathway
Understanding the pathway helps isolate where the signal failure occurs.
Figure 2: The canonical Gq-coupled pathway for CysLT2.[1][2] Note that this receptor does not internalize as rapidly as CysLT1, but can still undergo desensitization.[1][2]
Troubleshooting Guide: Calcium Flux Assay
Issue 1: "I see no response, even at 1 µM."
-
Probable Cause: Receptor expression density is too low. CysLT2 signals are often weaker than CysLT1.
-
Validation: Use ATP (10 µM) as a positive control.[1] If ATP elicits a Ca2+ spike, your dye loading and detection system are working; the issue is the receptor or the ligand.
-
Fix: If using transfected cells (HEK/CHO), re-select for high expressors. If using endogenous cells (HUVEC), ensure they are not passage-senescent.[1][2]
Issue 2: "The baseline is unstable / High background."
-
Probable Cause: Shear stress or temperature fluctuations.
-
Fix: CysLT receptors are sensitive to mechanical stress. Add ligand gently (side of the well).[1] Ensure the plate equilibrates to room temperature for 20 minutes before reading to prevent thermal convection currents.
Issue 3: "My EC50 is shifting to the right (lower potency)."
-
Probable Cause: Oxidation of the ligand stock.
-
Validation: Check the UV absorbance of your stock. The characteristic "triene" peak is at 282 nm . If this peak is flattened or shifted, the stock is oxidized.
-
Fix: Purchase fresh ligand. Store in aliquots at -80°C under Argon. Never re-freeze thawed aliquots.
Part 4: Validated Experimental Protocol (Calcium Flux)
Standardized for FLIPR or Flow Cytometry (Indo-1/Fluo-8)
-
Cell Plating:
-
Dye Loading:
-
Ligand Preparation (The Critical Step):
-
Measurement:
-
Transfer ligand to cell plate.
-
Read fluorescence (Ex 490/Em 525) for 120 seconds.[1]
-
Calculate
.
-
Frequently Asked Questions (FAQ)
Q: Can I use LTD4 as a control for CysLT2? A: Yes, but with caution. LTD4 activates both CysLT1 and CysLT2.[5][6] To use LTD4 as a specific CysLT2 control, you must co-incubate with a CysLT1-selective antagonist like Montelukast (1 µM) .[1][2] N-Methyl LTC4 is preferred because it does not require the antagonist co-treatment.[1]
Q: Why does my N-Methyl LTC4 stock smell "rancid"? A: This indicates significant oxidation.[1][2] Leukotrienes are lipids.[7][8][9] If it smells, the triene double bonds are destroyed. Discard immediately.
Q: Can I store the diluted working solution? A: No. Once diluted in aqueous buffer (even with BSA), the half-life of the active lipid is <4 hours due to oxidation and wall adsorption.[1][2] Prepare fresh immediately before the assay.
Q: Is CysLT2 activation sensitive to Pertussis Toxin (PTX)? A: Generally, no.[1][2] CysLT2 is primarily Gq-coupled (PTX-insensitive).[1][2] However, some cell types show minor Gi coupling.[2] If you see PTX inhibition, you might have CysLT1 contamination or a specific cell-type splice variant.[1][2]
References
-
Hui, X., et al. (2019).[1][2] Structural basis of ligand selectivity and disease mutations in cysteinyl leukotriene receptors. Nature Communications. Retrieved from [Link][1][2]
-
Yan, D., et al. (2011).[1][2] Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4.[1][2] Molecular Pharmacology. Retrieved from [Link][1][2]
-
Eurofins Discovery. (n.d.).[1] CysLT2 Human Leukotriene GPCR Cell Based Agonist Calcium Flux Assay. Retrieved from [Link][1][2]
-
Vohra, S., et al. (2021).[1][2] The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. PNAS. Retrieved from [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Molecular insights into ago-allosteric modulation at cysteinyl leukotriene receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of ligand selectivity and disease mutations in cysteinyl leukotriene receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methyl LTC4 Incubation in Tissue Baths
Welcome to the Technical Support Center for organ bath pharmacology. This guide is specifically engineered for researchers and drug development professionals investigating cysteinyl leukotriene (CysLT) signaling. Below, you will find comprehensive, causality-driven troubleshooting guides, self-validating protocols, and kinetic data to optimize your isometric tension assays using N-Methyl Leukotriene C4 (N-Methyl LTC4).
Part 1: Core Principles & Pharmacokinetics (FAQ)
Q: Why should I use N-Methyl LTC4 instead of native LTC4 in my organ bath assays? A: Native LTC4 is rapidly metabolized into LTD4 and LTE4 by gamma-glutamyl transpeptidase (GGT) and dipeptidases, which are highly active in isolated smooth muscle tissues[1]. This bioconversion confounds pharmacological characterization, as the observed contraction may be driven by LTD4 acting on CysLT1 receptors rather than LTC4 acting on CysLT2 receptors. N-Methyl LTC4 is a synthetic, metabolically stable analog that is not a substrate for GGT[2]. This structural stability allows for precise, self-validating measurements of CysLT-mediated responses without the need for enzymatic inhibitors like acivicin[2].
Q: What is the optimal incubation time for N-Methyl LTC4 to reach maximum isometric tension? A: Unlike rapid-acting neurotransmitters (e.g., acetylcholine), cysteinyl leukotrienes are historically classified as "slow-reacting substances of anaphylaxis" (SRS-A)[1]. The optimal incubation time to reach a stable contraction plateau is typically 10 to 20 minutes [3]. This delayed kinetic profile is governed by the pharmacomechanical coupling of the CysLT receptors: Gq-protein activation, subsequent phospholipase C (PLC) cleavage of PIP2 into IP3, and the gradual release of sarcoplasmic calcium required for Myosin Light Chain Kinase (MLCK) activation[4],[5]. Prematurely washing the bath before 15 minutes will truncate the concentration-response curve and yield false-negative efficacy data.
Q: Does N-Methyl LTC4 require specific physiological buffers?
A: Yes. Because N-Methyl LTC4 relies on intracellular calcium mobilization and subsequent extracellular calcium influx, the Physiological Salt Solution (PSS) must be precisely calibrated. Standard Krebs-Henseleit or Tyrode's solutions containing 1.6 to 1.8 mM
Part 2: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this validated methodology for isometric tension measurements. Every step is designed to validate the integrity of the tissue before data acquisition begins[4],[3],[6].
Step 1: Tissue Preparation & Mounting
-
Dissect the target tissue (e.g., guinea pig trachea rings or ileum longitudinal muscle) and immediately place it in cold, oxygenated PSS to halt ischemic damage[4].
-
Mount the tissue in a water-jacketed organ bath chamber (typically 5-10 mL) maintained at 37°C[6].
-
Attach the lower end of the tissue to a fixed hook and the upper end to an isometric force-displacement transducer[4].
Step 2: Equilibration & Viability Validation
-
Submerge the tissue in PSS continuously aerated with 95%
/ 5% [4]. -
Apply an optimal resting tension (e.g., 1.0 g for guinea pig trachea; 0.5 g for smaller vascular beds)[4].
-
Equilibrate for 60 minutes, washing the chamber with fresh PSS every 15 minutes. Causality: This removes endogenous prostaglandins and stress-induced mediators released during dissection[4],[7].
-
Self-Validation Check: Challenge the tissue with 60-80 mM KCl. A robust, rapid contraction confirms that the smooth muscle contractile apparatus and voltage-gated calcium channels are fully viable[4],[3]. Wash 3 times until baseline tension is fully restored[3].
Step 3: N-Methyl LTC4 Incubation & Data Acquisition
-
Prepare working solutions of N-Methyl LTC4 via serial dilution in PSS immediately before use. (Note: Stock solutions are typically stored in anhydrous ethanol at -20°C)[4].
-
Administer N-Methyl LTC4 cumulatively (e.g.,
M to M)[4]. -
Incubation Rule: Allow 10 to 20 minutes of uninterrupted incubation per concentration step[3]. Do not add the next dose until the isometric tension trace has maintained a stable plateau for at least 2 minutes.
Fig 1: Self-validating experimental workflow for N-Methyl LTC4 organ bath assays.
Part 3: Troubleshooting Guide
Issue 1: The contraction trace drifts downward before reaching a plateau.
-
Causality: This indicates premature desensitization (tachyphylaxis) or active degradation. While N-Methyl LTC4 resists GGT[2], tissues with high lipoxygenase or phosphodiesterase activity may trigger compensatory relaxation pathways.
-
Solution: Ensure your PSS is strictly maintained at 37°C and pH 7.4, as pH fluctuations alter receptor affinity[5]. If drift persists, verify that the N-Methyl LTC4 stock has not degraded due to light exposure or freeze-thaw cycles[4].
Issue 2: High concentrations of N-Methyl LTC4 cause sudden relaxation or erratic baseline fluctuations.
-
Causality: This is almost always a vehicle artifact. N-Methyl LTC4 is highly lipophilic and is supplied in ethanol[4]. If the final bath concentration of ethanol exceeds 0.1% (v/v), it directly relaxes smooth muscle by altering membrane fluidity and inhibiting calcium channels.
-
Solution: Perform serial dilutions so that the final ethanol concentration in the bath never exceeds 0.05%. Always run a parallel vehicle-control bath (adding equivalent volumes of pure ethanol) to subtract solvent-induced artifacts from your raw data.
Issue 3: The tissue responds perfectly to KCl but shows zero response to N-Methyl LTC4.
-
Causality: This points to a receptor-level absence rather than a contractile machinery failure.
-
Solution: Ensure the specific tissue expresses CysLT2 or CysLT1 receptors. Guinea pig ileum and trachea are highly responsive[2], whereas certain vascular beds lack these receptors[7]. Additionally, check if the tissue was inadvertently exposed to a CysLT antagonist (e.g., BAY u9773 or MK-571) during prior experiments in the same bath, as these compounds have high receptor affinity and are difficult to wash out[8].
Part 4: Quantitative Data & Pharmacological Parameters
The following table summarizes the optimized parameters and expected quantitative responses when utilizing N-Methyl LTC4 in standard tissue bath preparations.
| Parameter | Optimal Condition / Expected Value | Mechanistic Rationale |
| Incubation Time (per dose) | 10 – 20 minutes | Accommodates the slow GPCR-to-MLCK signal transduction cascade characteristic of SRS-A compounds[1],[3]. |
| Bath Temperature | 37°C (± 0.5°C) | Maintains physiological enzyme kinetics and receptor conformation[6]. |
| Resting Tension | 1.0 g (Trachea) / 0.5 g (Vessels) | Optimizes the length-tension relationship of the sarcomeres for maximum force generation[4],[6]. |
| Expected | ~8.1 ± 0.1 | Indicates high potency at CysLT receptors, comparable to native LTC4 but without the degradation variables[2]. |
| Expected | ~7.7 ± 0.12 | Demonstrates robust smooth muscle contraction independent of GGT metabolism[2]. |
Part 5: Mechanistic Visualization
Understanding the intracellular signaling pathway is critical for troubleshooting. The delayed contraction time of N-Methyl LTC4 is a direct result of the multi-step cascade illustrated below.
Fig 2: Intracellular signaling cascade of N-Methyl LTC4 driving slow-onset smooth muscle contraction.
References
1.[2] The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic. nih.gov. 2.[1] N-Methylleukotriene C4 | 131391-65-6. chemicalbook.com. 3.[4] Application Notes and Protocols for 11-trans-Leukotriene C4 in Smooth Muscle Contraction Assays. benchchem.com. 4.[5] Leukotriene D4-Induced Activation of Smooth-Muscle Cells From Human Bronchi Is Partly Ca2 +-Independent. atsjournals.org. 5.[7] The contractile action of leukotriene B4 in the guinea-pig lung involves a vascular component. nih.gov. 6.[8] The ACh-induced contraction in rat aortas is mediated by the Cys Lt1 receptor via intracellular calcium mobilization in smooth muscle cells. nih.gov. 7.[3] Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. dmt.dk. 8.[6] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. nih.gov.
Sources
- 1. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 2. The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dmt.dk [dmt.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The contractile action of leukotriene B4 in the guinea-pig lung involves a vascular component - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ACh-induced contraction in rat aortas is mediated by the Cys Lt1 receptor via intracellular calcium mobilization in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Solving precipitation issues with high concentration N-Methyl LTC4
Welcome to the technical support center for N-Methyl Leukotriene C4 (N-Methyl LTC4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting potential precipitation issues with high-concentration N-Methyl LTC4. As a stable analog of Leukotriene C4 (LTC4), N-Methyl LTC4 is a valuable tool in studying the pharmacology of the CysLT2 receptor.[1] However, its lipophilic nature can present challenges in experimental setups. This guide provides in-depth technical advice to ensure the successful use of N-Methyl LTC4 in your research.
Troubleshooting Guide: Precipitation Issues
This section addresses common problems encountered when working with high concentrations of N-Methyl LTC4, providing explanations and actionable solutions.
Question: I dissolved N-Methyl LTC4 in an organic solvent and it was clear. But when I diluted it into my aqueous buffer for my experiment, it turned cloudy and a precipitate formed. What happened?
Answer: This phenomenon is commonly referred to as "crashing out" and is expected when a compound with low aqueous solubility is rapidly diluted from a high-concentration organic stock solution into an aqueous medium.[2] N-Methyl LTC4 is significantly more soluble in organic solvents like DMSO and DMF than in aqueous buffers such as PBS.[1] The organic solvent can hold a much higher concentration of the compound than the aqueous buffer can. When you add the concentrated organic stock to the aqueous buffer, the solvent environment changes drastically, and the buffer is unable to maintain the N-Methyl LTC4 in solution, leading to precipitation.
Question: How can I prevent my N-Methyl LTC4 from precipitating when preparing my working solution in an aqueous buffer?
Answer: To prevent precipitation, it is crucial to perform the dilution in a stepwise manner and consider the final concentration of the organic solvent in your working solution. Here are some strategies:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, first, create an intermediate dilution of your organic stock in a small volume of your aqueous buffer. Ensure this intermediate dilution remains clear before proceeding to the final dilution.[2]
-
Use Pre-warmed Media: The solubility of lipids can be temperature-dependent.[3] Always add the N-Methyl LTC4 stock solution to your experimental buffer that has been pre-warmed to the temperature of your experiment (e.g., 37°C).[2]
-
Ensure Adequate Mixing: After adding the N-Methyl LTC4 stock to the aqueous buffer, vortex the solution immediately and thoroughly to ensure rapid and uniform dispersion of the compound. This can help prevent the formation of localized high concentrations that are more prone to precipitation.
-
Consider the Final Organic Solvent Concentration: If your experimental system can tolerate a small percentage of an organic solvent, maintaining a low concentration (e.g., 0.1-1%) of the solvent from your stock solution in the final working solution can help improve the solubility of N-Methyl LTC4. Always check the tolerance of your specific assay to the organic solvent.
Question: I've prepared my aqueous working solution of N-Methyl LTC4, and it appears clear. Can it still precipitate over time?
Answer: Yes, even if a solution is initially clear, precipitation can occur over time, especially if the solution is supersaturated. Factors that can contribute to delayed precipitation include:
-
Temperature Fluctuations: Cooling the solution can decrease the solubility of N-Methyl LTC4 and lead to precipitation.[3]
-
Nucleation: The presence of even microscopic impurities or scratches on the surface of the container can act as nucleation sites, initiating the process of precipitation.
-
Changes in pH: While specific data on the effect of pH on N-Methyl LTC4 solubility is limited, the pH of the solution can influence the ionization state of the molecule, which in turn can affect its solubility. It is important to maintain a stable pH.
It is best practice to prepare fresh aqueous working solutions of N-Methyl LTC4 for each experiment and use them promptly.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of high-concentration N-Methyl LTC4.
Question: What are the recommended solvents for preparing a high-concentration stock solution of N-Methyl LTC4?
Answer: N-Methyl LTC4 is highly soluble in organic solvents. The recommended solvents for preparing high-concentration stock solutions are DMF and DMSO, in which its solubility is approximately 50 mg/ml.[1] It is also soluble in ethanol at approximately 1 mg/ml and in a 95:5 mixture of ethanol and water at about 2 mg/ml.[1]
Solubility of N-Methyl LTC4 in Various Solvents
| Solvent | Approximate Solubility |
| DMF | 50 mg/ml[1] |
| DMSO | 50 mg/ml[1] |
| Ethanol | 1 mg/ml[1] |
| Ethanol:Water (95:5) | 2 mg/ml[1] |
| PBS (pH 7.2) | 100 µg/ml[1] |
Question: How should I store my high-concentration stock solution of N-Methyl LTC4?
Answer: For long-term stability, stock solutions of N-Methyl LTC4 in an organic solvent should be stored at -80°C.[1][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Question: Is N-Methyl LTC4 sensitive to light or oxidation?
Answer: While the product information for N-Methyl LTC4 does not explicitly state light sensitivity, related compounds like Leukotriene C4-d5 methyl ester are noted to be light-sensitive.[4] As a general precaution for lipids, it is recommended to protect solutions from light. To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon, and the use of antioxidants can be considered.[4][5]
Question: What is the stability of N-Methyl LTC4 in aqueous solutions?
Answer: N-Methyl LTC4 is a synthetic analog of LTC4 that is not readily metabolized to LTD4 and LTE4, making it more stable than its parent compound in biological systems.[1][6] However, in aqueous solutions, the primary concern is its physical stability (i.e., staying in solution) rather than chemical degradation. As mentioned, it is best to prepare fresh aqueous working solutions for each experiment.
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of N-Methyl LTC4 from a High-Concentration Organic Stock
This protocol provides a step-by-step method to minimize precipitation when diluting a high-concentration N-Methyl LTC4 stock solution into an aqueous buffer.
Materials:
-
High-concentration N-Methyl LTC4 stock solution (e.g., 10 mg/ml in DMSO)
-
Sterile, high-quality aqueous buffer (e.g., PBS, pH 7.2), pre-warmed to the experimental temperature
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Volumes: Determine the final concentration and volume of the N-Methyl LTC4 working solution needed for your experiment. Calculate the volume of the stock solution required.
-
Prepare an Intermediate Dilution (if necessary): For high final dilutions, a serial dilution approach is recommended. a. In a sterile microcentrifuge tube, add a calculated volume of the pre-warmed aqueous buffer. b. Add a small, precise volume of the N-Methyl LTC4 stock solution to the buffer. c. Immediately cap the tube and vortex thoroughly for 10-15 seconds to ensure complete mixing. d. Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Prepare the Final Working Solution: a. In a new sterile tube, add the final volume of the pre-warmed aqueous buffer. b. Add the required volume of the intermediate dilution (or the stock solution if an intermediate step was not needed) to the final buffer volume. c. Immediately cap the tube and vortex thoroughly for 10-15 seconds. d. Visually confirm the final solution is clear before use.
-
Use Promptly: Use the freshly prepared aqueous working solution in your experiment without delay to minimize the risk of precipitation.
Visualizing Key Concepts
Factors Influencing N-Methyl LTC4 Solubility
Caption: Factors influencing N-Methyl LTC4 solubility.
Troubleshooting Workflow for N-Methyl LTC4 Precipitation
Caption: Troubleshooting workflow for precipitation.
References
-
N-methyl Leukotriene C4 (CAS 131391-65-6).
-
Leukotriene C4-d5 methyl ester Product Information.
-
Leukotriene C4-d5 methyl ester.
-
Cayman Chemical N-methyl Leukotriene C4 100ug, Quantity: Each of 1.
-
N-methyl Leukotriene C4 | CAS 131391-65-6.
-
Leukotriene C4 | CAS 72025-60-6.
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
-
Cayman Chemical LTC4 100UG.
-
N-methyl Leukotriene C4 - Biochemicals - CAT N°: 13390.
-
Leukotriene C4 methyl ester (CAS 73958-10-8).
-
N-methyl Leukotriene C4.
-
Leukotriene C4 ELISA Kit.
-
Leukotriene C4.
-
Proven Solutions for Lipid Analysis.
-
Leukotriene C4 methyl ester | CAS 73958-10-8.
-
Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics.
-
Decomposition of leukotriene C4.
-
How can I avoid precipitation during liposome hydration?
-
The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography.
-
My Lipid Was In Solution At Room Temperature, But When I Took The Sample Out Of The Freezer There Was A Precipitate In The Vial. Is There Something Wrong With My Lipid?
-
N-Methyl Leukotriene C4 (N-Methyl-LTC4) | Smooth Muscle Contraction Agent.
-
Leukotriene C4 | LTC4 | Arachidonoid lipid mediators.
-
Leukotriene C4 – Knowledge and References.
-
How to improve N1-Methoxymethyl picrinine solubility for cell assays.
-
N-Methyl Leukotriene C4 (N-Methyl-LTC4) | 平滑肌收缩剂.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cayman Chemical N-methyl LeukotrIen C4 100ug, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Reducing variability in N-Methyl LTC4 animal models
An Application Scientist's Guide to Reducing Variability in N-Methyl LTC4 Animal Models
Welcome to the technical support center for N-Methyl Leukotriene C4 (N-Methyl LTC4) animal models. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and methodological guidance required to enhance the reproducibility and reliability of your in vivo studies. High variability can obscure true biological effects, leading to inconclusive results and impeding drug development progress.[1] This guide is structured to address the most common challenges encountered in the field, moving from foundational knowledge to specific troubleshooting scenarios.
Part 1: Foundational & Exploratory FAQs
This section addresses common initial questions about N-Methyl LTC4 and its application in animal models.
Q1: What is N-Methyl LTC4, and why is it preferred over native LTC4 for in vivo studies?
N-Methyl LTC4 is a synthetic, stable analog of Leukotriene C4 (LTC4).[2][3] Native LTC4 is a potent inflammatory mediator but is rapidly metabolized in vivo by cell surface proteases into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[2][4] This rapid conversion makes it challenging to study the specific pharmacological effects of LTC4 in isolation. N-Methyl LTC4 is designed to be resistant to this metabolic breakdown, allowing for a more sustained and direct investigation of LTC4-mediated signaling pathways.[2][5]
Q2: What is the primary mechanism of action for N-Methyl LTC4?
N-Methyl LTC4 functions as a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[2] While native LTC4 can bind to both CysLT1R and CysLT2R, N-Methyl LTC4 shows significantly higher selectivity for CysLT2R.[2] Upon binding, it initiates a G-protein coupled signaling cascade, which can lead to various cellular responses including intracellular calcium mobilization, vascular leakage, and smooth muscle contraction, depending on the cell type.[2][6] This pathway is central to inflammatory and allergic responses.[7][8]
Caption: N-Methyl LTC4 signaling via the CysLT2R pathway.
Q3: What are the most critical factors to standardize in an N-Methyl LTC4 animal study?
Standardization is paramount for reducing variability.[1] Key factors include:
-
Animal-Related: Species, strain, sex, age, and health status.
-
Environment: Housing density, temperature, humidity, light-dark cycle, and noise levels.
-
Diet: Composition and consistency of feed and water.
-
Procedural: Dosing preparation and administration, timing of procedures, and methods for sample collection and processing.[9]
Part 2: Troubleshooting Guides
This section uses a problem-and-solution format to address specific issues that lead to experimental variability.
Problem: I'm observing high inter-animal variability in my inflammatory endpoint (e.g., paw edema, cytokine levels). What are the likely causes and solutions?
High variability is a common challenge that can mask the true effect of your intervention. A systematic approach is needed to identify the source.
Sources
- 1. A standardised framework to identify optimal animal models for efficacy assessment in drug development | PLOS One [journals.plos.org]
- 2. caymanchem.com [caymanchem.com]
- 3. N-methyl Leukotriene C4 | CAS 131391-65-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Leukotriene C4 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]
Comparison of solvent vehicles for N-Methylleukotriene C4 delivery
Executive Summary & Mechanism of Action
Why N-Methyl LTC4?
Unlike native Leukotriene C4 (LTC4), which is rapidly degraded by
The Challenge: As a lipophilic arachidonic acid derivative, N-methyl LTC4 is inherently unstable in aqueous environments (prone to oxidative degradation) and exhibits poor solubility in water (<100 µg/ml).[1][2] Successful delivery requires a precise balance between solubility (using organic solvents) and biocompatibility (minimizing cytotoxicity).[1][2]
Solvent Vehicle Comparison Matrix
The following table synthesizes solubility limits and biological implications for the three primary vehicle classes.
| Feature | Ethanol (EtOH) | DMSO (Dimethyl sulfoxide) | Aqueous Buffer (PBS/Tris) + BSA |
| Solubility Limit | ~1 mg/ml | ~50 mg/ml (High) | <100 µg/ml (Very Low) |
| Primary Use | Storage & Shipping | Stock Concentration | Final Assay Delivery |
| Volatility | High (Easy to evaporate) | Low (Hard to remove) | N/A |
| Freezing Point | -114°C | 19°C (Freezes at RT) | ~0°C |
| Cell Toxicity | Moderate (Keep <1%) | Low-Moderate (Keep <0.1%) | Non-toxic |
| Plastic Adsorption | Low | Low | High Risk (Requires BSA carrier) |
| Oxidation Risk | Moderate | Low | High (Requires Argon/N2 purge) |
Critical Insight: Never store N-methyl LTC4 in aqueous buffers for long periods (>24h). Hydrolysis and oxidation will degrade the compound.[2] Aqueous solutions must be prepared fresh.
Workflow Visualization: The "Solvent Swap" Protocol
Many researchers receive N-methyl LTC4 in ethanol but need to use it in a bioassay sensitive to alcohol.[1][2] The following workflow describes the "Solvent Swap"—a critical procedure to transfer the lipid from a volatile storage solvent to a high-concentration stock (DMSO) and finally to an aqueous buffer.[2]
Figure 1: The Solvent Swap Workflow. Note the critical failure point at the aqueous dilution step, where rapid precipitation can occur if not handled correctly.
Troubleshooting Guide & FAQs
Issue 1: "My compound precipitated when I added the stock to the cell media."
Diagnosis: "Crashing out." Lipids like N-methyl LTC4 are hydrophobic.[1][2] Adding a high-concentration DMSO stock directly to a large volume of aqueous media causes the lipid to aggregate before it can disperse.[2] Corrective Protocol:
-
The Intermediate Step: Do not jump from 100% DMSO to 0.1% DMSO. Create an intermediate dilution (e.g., 1:10 in buffer) first.[1][2]
-
Carrier Protein: Ensure your aqueous buffer contains 0.1% - 0.5% BSA (Bovine Serum Albumin) .[1][2] Albumin acts as a physiological carrier, binding the lipid tail and keeping it in solution.
-
Vortexing: Vortex the buffer while adding the lipid stock dropwise.[2]
Issue 2: "I am seeing high background noise in my Calcium Flux assay."
Diagnosis: Solvent Artifact.[2] DMSO can induce calcium transients in certain cell lines (e.g., neutrophils, HL-60) or permeabilize membranes.[1][2] Corrective Protocol:
-
Limit DMSO: Ensure final DMSO concentration is < 0.1%.
-
Ethanol Evaporation Method: If DMSO is toxic to your cells, use the "Evaporation" method directly in the assay plate (for small molecules) or switch to an Ethanol stock, as Ethanol is easier to evaporate than DMSO.[2]
-
Vehicle Control: Always run a "Vehicle Only" well containing the exact % of solvent used in the experimental wells.
Issue 3: "The concentration seems lower than calculated (Loss of Potency)."
Diagnosis: Adsorption. Leukotrienes are "sticky" and adhere to standard polystyrene and polypropylene plastics.[2] Corrective Protocol:
-
Glassware: Use glass vials for high-concentration stocks whenever possible.
-
Low-Binding Plastic: If using plastic, use "Low-Retention" or siliconized pipette tips and tubes.[1][2]
-
Pre-coating: Rinse tubes with a dilute BSA solution before adding the leukotriene to block binding sites on the plastic.[2]
Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Use this for long-term storage (-80°C).[1][2]
-
Evaporation: If the product arrived in Ethanol, place the vial under a gentle stream of Nitrogen gas.[3]
-
Reconstitution: Once the solvent is gone (vial looks dry), immediately add anhydrous DMSO (e.g., 50 µL for 500 µg size) to achieve a 10 mg/ml stock.
-
Purge & Seal: Overlay the solution with Argon or Nitrogen gas, cap tightly, and store at -80°C.
Protocol B: Preparation of Aqueous Working Solution
Use this immediately before the experiment.
-
Prepare Buffer: Use PBS (pH 7.[1][2]4) containing 0.1% BSA .[2]
-
Note: The BSA is non-negotiable for stability > 10 minutes.[2]
-
-
Serial Dilution:
-
Usage Window: Use within 4 hours. Discard unused aqueous portion.[2]
Biological Pathway Visualization[2]
Understanding where N-methyl LTC4 acts helps in troubleshooting assay lack-of-signal.[1][2]
Figure 2: Signal Transduction Pathway.[1][2] N-methyl LTC4 selectively activates CysLT2 and resists degradation by Gamma-GT, ensuring sustained signaling.[1][2]
References
-
Cayman Chemical. N-methyl Leukotriene C4 Product Information & Solubility Data. Retrieved from (Verified General Reference for Solubility).[1][2]
-
Peters-Golden, M., & Henderson, W. R. (2007).[1][2] Leukotrienes.[2][3][4][5][6][7][8] New England Journal of Medicine.[2] (Mechanisms of CysLT instability).
-
Murphy, R. C., & Gijon, M. A. (2007).[1][2] Biosynthesis and metabolism of leukotrienes.[2][3][8][9] Biochemical Journal.[2] (Metabolic pathways of LTC4).
-
Thermo Fisher Scientific. Handling of Lipids and Lipophilic Compounds.[2] Technical Guide.[2] (General protocols for lipid adsorption to plastics).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuft cell cysteinyl leukotrienes are necessary for rhinovirus-induced mucus metaplasia, type 2 inflammation and airway hyperresponsiveness in immature mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cayman Chemical N-methyl LeukotrIen C4 100ug, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. N-methyl Leukotriene C4 | CAS 131391-65-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Oxidative Stress Suppresses Cysteinyl Leukotriene Generation by Mouse Bone Marrow-derived Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Targeting: Validating CysLT2 Receptor Specificity with N-Methyl LTC4
Executive Summary: The Specificity Paradox
The Cysteinyl Leukotriene Receptor 2 (CysLT2) remains an elusive target in drug discovery due to a fundamental pharmacological paradox: its endogenous ligands (LTC4, LTD4) exhibit high cross-reactivity with the dominant CysLT1 receptor.[1] Furthermore, the rapid metabolic conversion of LTC4 into the CysLT1-preferring LTD4 creates a "moving target" in assay conditions, often leading to false-positive attribution of CysLT2 activity.[1][2]
This guide validates the use of N-Methyl Leukotriene C4 (N-Methyl LTC4) as the requisite tool for isolating CysLT2 signaling.[1][2] Unlike standard agonists, N-Methyl LTC4 is metabolically stable and exhibits >1,000-fold selectivity for CysLT2 over CysLT1, enabling precise dissection of vascular permeability, cardiac anaphylaxis, and inflammatory signaling pathways without CysLT1 interference.[1][2]
The Challenge: Metabolic Instability & Receptor Cross-Talk
To validate CysLT2, researchers must overcome two specific hurdles inherent to leukotriene biology:
-
The Metabolic Shunt: In standard assays, LTC4 is rapidly converted by
-glutamyl transpeptidase ( -GT) into LTD4.[1][2] LTD4 is a potent CysLT1 agonist ( nM).[1][2] Therefore, adding LTC4 to a system often results in a delayed CysLT1 signal, masking CysLT2 activity.[1][2] -
Ligand Promiscuity: Most "CysLT antagonists" (e.g., Montelukast, Zafirlukast) are highly selective for CysLT1 but have negligible activity at CysLT2.[1][2] Conversely, the "dual" antagonist Bay-u9773 is a partial agonist at CysLT2, complicating data interpretation.[1][2]
The Solution: N-Methyl LTC4
N-Methyl LTC4 is a synthetic analog of LTC4.[1][2] The addition of a methyl group to the amide nitrogen of the glutathione moiety confers two critical properties:
-
Enzymatic Resistance: It is not a substrate for
-GT, preventing conversion to LTD4/LTE4.[1][2] -
Steric Selectivity: The methylation sterically hinders binding to the CysLT1 pocket while maintaining high-affinity interactions with CysLT2.[1]
Comparative Pharmacology
The following table contrasts N-Methyl LTC4 with endogenous ligands and standard pharmacological tools.
| Compound | Primary Target | CysLT2 Potency ( | CysLT1 Potency ( | Metabolic Stability | Application |
| N-Methyl LTC4 | CysLT2 (Agonist) | ~122 nM | >2,000 nM | High | Selective CysLT2 activation |
| LTC4 | Non-selective | ~10-50 nM | ~10-50 nM | Low (-> LTD4) | Endogenous signaling |
| LTD4 | CysLT1 >> CysLT2 | ~10 nM | ~1 nM | Low (-> LTE4) | CysLT1 activation |
| MK-571 | CysLT1 (Antagonist) | Inactive | Potent Block | High | Blocking background CysLT1 |
| Bay-u9773 | Dual / Partial | Partial Agonist | Antagonist | Moderate | Ambiguous (avoid for pure agonism) |
Data synthesized from Yan et al. (2011) and Cayman Chemical characterization.
Visualizing the Signaling Logic
The diagram below illustrates the differential signaling pathways. Note how N-Methyl LTC4 bypasses the metabolic conversion pathway that confounds standard LTC4 experiments.[1][2]
Caption: N-Methyl LTC4 activates CysLT2 directly while resisting metabolic conversion to the CysLT1-preferring LTD4.[1][2]
Validated Protocol: Calcium Mobilization Assay
This protocol uses a Gq-coupled calcium flux readout to validate CysLT2 activity in a heterologous expression system (e.g., HEK293 or CHO cells).[1][2]
Phase 1: Experimental Setup
-
Cell Line: HEK293 stably transfected with human CysLT2 (hCysLT2).[1][2]
-
Negative Control: HEK293 transfected with empty vector (Mock).
-
Counter-Screen: HEK293 stably transfected with human CysLT1 (to prove selectivity).
-
Reagents:
Phase 2: The Workflow
-
Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add loading buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid).[1][2] Incubate 45 min at 37°C.
-
Baseline Establishment: Place plate in FLIPR or kinetic plate reader.[2] Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.
-
Agonist Addition: Inject N-Methyl LTC4 (Final concentration range: 10 nM – 10 µM).[1][2]
-
Data Acquisition: Record fluorescence for 120 seconds.
Phase 3: Validation Logic (Self-Validating System)
To confirm the signal is genuinely CysLT2-mediated, run the following matrix:
| Condition | Agonist | Pre-treatment | Expected Result in hCysLT2 Cells | Interpretation |
| A | N-Methyl LTC4 | Vehicle | Strong Ca2+ Flux | Receptor is active.[1][2] |
| B | N-Methyl LTC4 | MK-571 (1 µM) | Strong Ca2+ Flux | Signal is NOT CysLT1 mediated. |
| C | LTD4 | Vehicle | Moderate Flux | Ambiguous (could be cross-talk).[1][2] |
| D | LTD4 | MK-571 (1 µM) | Reduced Flux | Confirms LTD4 hits CysLT1 (if present).[1][2] |
Experimental Workflow Diagram
Use this decision tree to interpret assay results when validating a new cell line or tissue sample.
Caption: Decision tree for validating CysLT2 presence using N-Methyl LTC4 and antagonist exclusion.
Expert Insights & Troubleshooting
-
Solubility: N-Methyl LTC4 is hydrophobic.[1][2] Ensure stock solutions are prepared in Ethanol or DMSO and diluted so the final solvent concentration is <0.1% to avoid non-specific membrane perturbation.
-
The "Partial" Agonist Nuance: While Cayman Chemical describes N-Methyl LTC4 as a potent agonist, some literature (Yan et al.) notes it may act as a partial agonist in systems with low receptor reserve compared to LTC4.[1][2] However, its specificity makes it superior for identification purposes.[1][2]
-
In Vivo Use: N-Methyl LTC4 is highly effective for in vivo vascular leakage assays (Miles assay) because it resists rapid degradation in the bloodstream, unlike LTC4.[1][2]
References
-
Yan, D., et al. (2011). "Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays."[1][2] Molecular Pharmacology.
-
Cayman Chemical. "N-methyl Leukotriene C4 Product Information." Cayman Chemical Product Datasheet.
-
Sjöström, M., et al. (2003). "Dominant expression of the CysLT2 receptor accounts for calcium signaling by cysteinyl leukotrienes in human umbilical vein endothelial cells."[1][6] Arteriosclerosis, Thrombosis, and Vascular Biology.
-
Hui, Y., et al. (2004). "Targeted deficiency of CysLT2 receptor reveals its role in cysteinyl leukotriene-induced vascular permeability."[1][2] Circulation.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bmbreports.org [bmbreports.org]
- 4. Expression of the type 2 receptor for cysteinyl leukotrienes (CysLT2R) by human mast cells: Functional distinction from CysLT1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dominant expression of the CysLT2 receptor accounts for calcium signaling by cysteinyl leukotrienes in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating N-Methyl LTC4 as a Negative Control for Gamma-Glutamyl Transpeptidase (GGT) Assays
The Critical Role of GGT in Leukotriene Metabolism
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme pivotal in glutathione metabolism.[1][2][3] It catalyzes the transfer of γ-glutamyl moieties from donors like glutathione to various acceptor molecules.[4] This function is crucial for maintaining cellular redox balance and detoxifying xenobiotics.[3][5][6]
In the context of inflammatory pathways, GGT plays a key role in the metabolism of cysteinyl leukotrienes.[1][7] Specifically, it initiates the conversion of Leukotriene C4 (LTC4), a potent inflammatory mediator, into Leukotriene D4 (LTD4) by cleaving the γ-glutamyl bond.[1][8][9][10] This conversion is a critical step, as LTC4 and LTD4 have distinct biological activities and receptor affinities, influencing processes like bronchoconstriction and vascular permeability.[1] Given this central role, studying GGT's activity on LTC4 requires meticulously controlled experiments, where the distinction between true enzymatic activity and experimental artifacts is unambiguous.
The Principle of a Negative Control in Enzyme Assays
In any robust enzymatic assay, a negative control is essential to establish a baseline and ensure that the observed activity is specific to the enzyme-substrate interaction.[11][12][13] An ideal negative control should be structurally similar to the substrate, allowing it to interact with the enzyme's binding pocket, but should possess a specific modification that prevents catalysis.[13] This helps to account for non-specific binding and other potential interferences, confirming that the assay signal is a direct result of product formation.[11][12] When evaluating GGT's activity on LTC4, a proper negative control is a molecule that mimics LTC4 but is resistant to GGT-mediated cleavage.
N-Methyl LTC4: A Structurally-Informed Negative Control
N-Methyl LTC4 is a synthetic analog of LTC4.[14][15][16] The key structural difference is the methylation of the nitrogen atom in the γ-glutamyl residue. This seemingly minor modification is, from a biochemical standpoint, profound. The mechanism of GGT involves a nucleophilic attack on the γ-glutamyl bond.[7] The presence of the methyl group on the amide nitrogen is hypothesized to create steric hindrance, preventing the enzyme's active site from properly accommodating the substrate and catalyzing the cleavage of the γ-glutamyl group.
This structural modification makes N-Methyl LTC4 an excellent candidate for a negative control. It is known to be a poor substrate for GGT and is not readily metabolized to LTD4.[14][17] Therefore, in an assay containing active GGT, N-Methyl LTC4 should not yield LTD4, and its presence should result in activity levels comparable to a no-enzyme control.
dot
Caption: GGT cleaves LTC4 to LTD4, while N-Methyl LTC4 resists cleavage.
Experimental Validation Protocol: GGT Activity Assay
To empirically validate N-Methyl LTC4 as a negative control, a direct measurement of LTC4 conversion to LTD4 via High-Performance Liquid Chromatography (HPLC) is the most definitive method. This protocol provides a self-validating system by including positive, negative, and inhibitor controls.
Materials and Reagents
-
Enzyme: Recombinant human GGT
-
Substrates: Leukotriene C4 (LTC4), N-Methyl Leukotriene C4
-
Inhibitor: Acivicin (a known irreversible GGT inhibitor)[5][18]
-
Buffer: 100 mM Tris-HCl, pH 8.0[19]
-
Acceptor Substrate: 40 mM Glycylglycine[19]
-
Reaction Stop Solution: Methanol (ice-cold)
-
HPLC System: C18 reverse-phase column, UV detector (set to 280 nm)
-
Mobile Phase: Acetonitrile/Water/Trifluoroacetic acid gradient suitable for leukotriene separation.
Experimental Workflow
dot
Caption: Step-by-step workflow for the GGT validation assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a working solution of recombinant GGT in Tris-HCl buffer.
-
Prepare stock solutions of LTC4, N-Methyl LTC4, and Acivicin in an appropriate solvent (e.g., ethanol) and dilute to final working concentrations in the assay buffer.
-
-
Reaction Setup:
-
Set up microcentrifuge tubes for each condition as outlined in the data table below (e.g., Positive Control, Negative Control Test, etc.).
-
To each tube, add 100 mM Tris-HCl buffer (pH 8.0) and 40 mM glycylglycine.
-
Add the corresponding substrate or control substance (LTC4, N-Methyl LTC4, Acivicin). For the inhibitor control, pre-incubate the GGT enzyme with Acivicin for 10 minutes before adding the substrate.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the reaction tubes to 37°C for 5 minutes.
-
Initiate the reaction by adding the GGT enzyme solution to all tubes except the "No Enzyme Control".
-
Incubate all tubes at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold methanol.
-
Vortex vigorously and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.[20]
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to HPLC vials.
-
Inject the samples onto a C18 reverse-phase column.
-
Elute using a suitable gradient and monitor the absorbance at 280 nm, the characteristic absorbance maximum for leukotrienes.[14]
-
Identify and integrate the peak areas corresponding to LTC4 and LTD4 based on the retention times of pure standards.
-
Data Interpretation and Expected Results
The primary endpoint is the percentage of LTC4 converted to LTD4. The results should clearly demonstrate the differential effects of LTC4 and N-Methyl LTC4 in the presence of GGT.
| Condition | Enzyme | Substrate (10 µM) | Inhibitor/Control | Expected % LTC4 Conversion to LTD4 | Interpretation |
| 1. Positive Control | + GGT | LTC4 | None | > 80% | Confirms enzyme is active and substrate is viable. |
| 2. Negative Control (Test) | + GGT | N-Methyl LTC4 | None | < 1% | Demonstrates N-Methyl LTC4 is not a substrate for GGT. |
| 3. No Enzyme Control | - GGT | LTC4 | None | < 1% | Shows that conversion requires the enzyme and is not due to spontaneous degradation. |
| 4. Inhibitor Control | + GGT | LTC4 | Acivicin (50 µM) | < 5% | Validates that the observed activity can be specifically inhibited. |
Comparison with Other Controls
-
Known GGT Inhibitors: Compounds like Acivicin or a serine-borate complex serve as excellent "activity-null" controls.[8] They confirm that the catalytic activity of GGT is indeed responsible for the conversion. While effective, they do not control for non-specific binding in the same way a structurally similar, non-reactive substrate analog does.
-
Alternative Chromogenic Substrates: Many standard GGT assays use synthetic chromogenic substrates like L-γ-glutamyl-p-nitroanilide (GPNA).[19][20][21][22] While useful for high-throughput screening of GGT inhibitors, they do not replicate the specific interaction between GGT and its physiological substrate, LTC4.[7] Studies have shown that some inhibitors affect GGT's activity on GPNA and LTC4 differently, suggesting distinct interactions.[8]
Conclusion
The structural design of N-Methyl LTC4, specifically the methylation of the γ-glutamyl nitrogen, provides a sound biochemical basis for its use as a negative control in GGT assays. This modification effectively blocks the enzymatic cleavage while retaining overall structural similarity to the natural substrate, LTC4. The experimental protocol detailed above provides a robust framework for validating this principle. By demonstrating a lack of conversion to LTD4 in the presence of active GGT, researchers can confidently employ N-Methyl LTC4 to establish a true baseline, thereby enhancing the accuracy and reliability of studies focused on the GGT-mediated metabolism of leukotrienes. This level of experimental rigor is paramount for professionals in basic research and drug development targeting inflammatory pathways.
References
-
Carter, B. Z., et al. (1997). Metabolism of leukotriene C4 in gamma-glutamyl transpeptidase-deficient mice. PubMed. Available from: [Link]
-
Whitfield, J. B. (2010). Gamma-Glutamyl Transferase: The Silent Partner? Taylor & Francis Online. Available from: [Link]
-
Aharony, D., et al. (1987). Discriminative effect of gamma-glutamyl transpeptidase inhibitors on metabolism of leukotriene C4 in peritoneal cells. PubMed. Available from: [Link]
-
Anderson, M. E., et al. (1982). Interconversion of leukotrienes catalyzed by purified gamma-glutamyl transpeptidase: concomitant formation of leukotriene D4 and gamma-glutamyl amino acids. PubMed. Available from: [Link]
-
Grokipedia. Leukotriene C4 hydrolase. Available from: [Link]
-
King, J. B., et al. (2013). Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Portland Press. Available from: [Link]
-
Pompella, A., et al. (2010). Gamma-glutamyltransferase of Cancer Cells at the Crossroads of Tumor Progression, Drug Resistance and Drug Targeting. Anticancer Research. Available from: [Link]
-
Assay Genie. Gamma Glutamyl Transferase (GGT) Activity Colorimetric Assay Kit (#BN00997). Available from: [Link]
-
Assay-System.com. (2022). ASSAY CONTROLS | Biochemical, ELISA and microplate assays. YouTube. Available from: [Link]
-
BioAssay Systems. γ-Glutamyl Transferase. Available from: [Link]
-
Zhang, H., et al. Redox Regulation of γ-Glutamyl Transpeptidase. PMC. Available from: [Link]
-
Bio-Techne. Gamma-Glutamyl Transferase/GGT Activity Assay Kit (Colorimetric) NBP3-25925 Manual. Available from: [Link]
-
Jones, T. R., et al. (1991). The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic. PubMed. Available from: [Link]
-
Bertin Bioreagent. N-methyl Leukotriene C4 - Biochemicals - CAT N°: 13390. Available from: [Link]
-
Han, L., et al. (2006). γ-Glutamyl Leukotrienase, a Novel Endothelial Membrane Protein, Is Specifically Responsible for Leukotriene D4 Formation in Vivo. PMC. Available from: [Link]
-
Yoshimoto, T., et al. Properties of highly purified leukotriene C4 synthase of guinea pig lung. PMC. Available from: [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available from: [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Available from: [Link]
-
Wikipedia. Gamma-glutamyltransferase. Available from: [Link]
-
Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Available from: [Link]
-
Mita, H., et al. (1993). Leukotriene C4 inhibits ciliary activity in the presence of gamma-glutamyl transpeptidase. PubMed. Available from: [Link]
-
Medscape. (2025). Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels. Available from: [Link]
-
Joyce-Brady, M., et al. The importance of gamma-glutamyl transferase in lung glutathione homeostasis and antioxidant defense1. Available from: [Link]
-
Hanigan, M. H. (2015). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. PMC. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. GGT Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Discriminative effect of gamma-glutamyl transpeptidase inhibitors on metabolism of leukotriene C4 in peritoneal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interconversion of leukotrienes catalyzed by purified gamma-glutamyl transpeptidase: concomitant formation of leukotriene D4 and gamma-glutamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene C4 inhibits ciliary activity in the presence of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaypro.com [assaypro.com]
- 12. youtube.com [youtube.com]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. caymanchem.com [caymanchem.com]
- 15. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 16. N-methyl Leukotriene C4 | CAS 131391-65-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism of leukotriene C4 in gamma-glutamyl transpeptidase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. GGT Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 22. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Stability of LTC4 and N-Methyl LTC4 in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of the stability of Leukotriene C4 (LTC4) and its synthetic analog, N-Methyl LTC4, within a lung tissue matrix. Understanding the metabolic fate of these potent inflammatory mediators is critical for researchers investigating respiratory diseases and developing novel therapeutics. This document offers field-proven insights, detailed experimental protocols, and supporting data to guide your research.
Introduction: The Challenge of Studying LTC4 in the Lungs
Leukotriene C4 (LTC4) is a powerful lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] In the lungs, LTC4 is a key player in the pathophysiology of asthma and other inflammatory airway diseases, inducing bronchoconstriction and increasing vascular permeability.[2] However, the study of LTC4's specific biological functions is complicated by its rapid metabolic degradation.[3]
In lung tissue, LTC4 is swiftly converted to Leukotriene D4 (LTD4) by the enzyme gamma-glutamyl transpeptidase (GGT), which is present on the cell membranes of various lung cells, including epithelial cells and macrophages.[4][5][6] LTD4 is further metabolized to the more stable Leukotriene E4 (LTE4) by dipeptidases.[7] This rapid enzymatic cascade makes it challenging to delineate the direct effects of LTC4 from those of its metabolites.
To overcome this experimental hurdle, N-Methyl LTC4 was developed as a synthetic analog.[3] The key structural modification, the methylation of the glutamyl residue, renders N-Methyl LTC4 resistant to cleavage by GGT.[8] This metabolic stability makes N-Methyl LTC4 an invaluable tool for isolating and studying the specific pharmacology of the LTC4 molecule.
This guide will delve into the comparative stability of these two compounds in a lung tissue environment, providing a robust experimental framework for your own investigations.
The Metabolic Pathway of LTC4 in Lung Tissue
The rapid degradation of LTC4 in the lungs is a critical consideration for any in vitro or in vivo study. The following diagram illustrates the enzymatic conversion of LTC4 to its metabolites.
Caption: Experimental workflow for the stability assay.
Detailed Methodology
4.2.1. Preparation of Lung Tissue Homogenate
-
Tissue Harvest: Euthanize a healthy guinea pig or rat according to approved animal welfare protocols. Immediately perfuse the lungs with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove blood. Excise the lungs and place them in ice-cold PBS.
-
Mincing: On a pre-chilled surface, finely mince the lung tissue using surgical scissors.
-
Homogenization: Weigh the minced tissue and transfer it to a pre-chilled Dounce homogenizer. Add 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose). Homogenize with 10-15 strokes of the pestle. For more robust homogenization, a bead beater with stainless steel beads can be used. [9]4. Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where GGT is active. [5]Determine the total protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. Dilute the homogenate with homogenization buffer to a final protein concentration of 1 mg/mL.
4.2.2. Stability Assay
-
Pre-incubation: Pre-warm the lung homogenate to 37°C for 5 minutes.
-
Initiation: Spike the homogenate with either LTC4 or N-Methyl LTC4 to a final concentration of 100 ng/mL.
-
Incubation and Sampling: Incubate the mixture at 37°C in a shaking water bath. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Reaction Quenching and Extraction: Immediately add the aliquot to a tube containing 4 volumes of ice-cold methanol with an internal standard (e.g., d5-LTC4) to quench the enzymatic reaction and precipitate proteins. Vortex vigorously and then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube for analysis.
4.2.3. LC-MS/MS Quantification
Quantification of the remaining LTC4 or N-Methyl LTC4 should be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [10][11]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for LTC4, N-Methyl LTC4, and the internal standard.
-
Discussion and Implications
The marked difference in stability between LTC4 and N-Methyl LTC4 in lung tissue has significant implications for research and drug development.
-
For Mechanistic Studies: The rapid metabolism of LTC4 can lead to ambiguous results, as the observed effects may be due to LTD4 or LTE4. N-Methyl LTC4, by resisting this metabolism, allows for the precise investigation of LTC4-specific receptor interactions and downstream signaling pathways. This is crucial for understanding the distinct roles of the different cysteinyl leukotrienes in lung inflammation.
-
For Drug Development: When screening for antagonists of the LTC4 receptor (CysLT1 or CysLT2), using the native ligand can be problematic due to its instability. N-Methyl LTC4 provides a stable agonist to develop robust and reproducible binding and functional assays. This ensures that the developed antagonists are targeting the intended molecule's effects.
Conclusion
The inherent instability of LTC4 in lung tissue, primarily due to the activity of gamma-glutamyl transpeptidase, presents a significant challenge for researchers. N-Methyl LTC4, a synthetic analog resistant to this enzymatic degradation, serves as an essential tool for accurately dissecting the biological roles of LTC4. The experimental protocol detailed in this guide provides a reliable framework for comparing the stability of these two compounds and can be adapted for various research needs. By understanding and accounting for the metabolic fate of these potent lipid mediators, scientists can generate more accurate and translatable findings in the study of respiratory diseases.
References
- Ujházy, P., et al. (1991).
-
Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation. Frontiers in Immunology. Available at: [Link]
-
Tissue Homogenization Procedures for use with ELISA. ResearchGate. Available at: [Link]
-
The Role of Keratinocyte-derived Chemokine in Hemorrhage-induced Acute Lung Injury in Mice. KoreaMed Synapse. Available at: [Link]
-
How to prepare Tissue Homogenate samples? Sunlong Biotech. Available at: [Link]
-
The activity and distribution of gamma-glutamyl transpeptidase (y-GT) in human lung cancers serially transplanted in nude mice. PubMed. Available at: [Link]
-
Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase. ACS Publications. Available at: [Link]
- Montuschi, P., et al. (2014). Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases.
-
Preparation of interstitial lung cells by enzymatic digestion of tissue slices: preliminary characterization by morphology and performance in functional assays. PMC. Available at: [Link]
- Meeusen, J. W., et al. (2016). Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. Clinical Biochemistry, 49(13-14), 1015-1020.
-
gamma-Glutamyl Transpeptidase Activity Assay Kit (A319678). Antibodies.com. Available at: [Link]
- Piper, P. J., & Samhoun, M. N. (1981).
-
Optimization of lung tissue pre-treatment by bead homogenization for subsequent culturomics. PMC. Available at: [Link]
-
Properties of highly purified leukotriene C4 synthase of guinea pig lung. PMC. Available at: [Link]
- Aharony, D., et al. (1985). In vitro metabolism of [3H]-peptide leukotrienes in human and ferret lung: a comparison with the guinea pig. Prostaglandins, Leukotrienes and Medicine, 20(2), 143-153.
-
Properties of highly purified leukotriene C4 synthase of guinea pig lung. PubMed. Available at: [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. Available at: [Link]
-
Cysteinyl leukotrienes (Cys LT) are derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Taylor & Francis. Available at: [Link]
-
Discriminative effect of gamma-glutamyl transpeptidase inhibitors on metabolism of leukotriene C4 in peritoneal cells. PubMed. Available at: [Link]
-
The importance of gamma-glutamyl transferase in lung glutathione homeostasis and antioxidant defense. ScienceDirect. Available at: [Link]
-
Gamma‐Glutamyl Transferase (γ‐GT). Wiley Online Library. Available at: [Link]
-
Evaluation of leukotriene biosynthetic capacity in lung tissues from horses with recurrent airway obstruction. PubMed. Available at: [Link]
-
Lung Homogenization. Protocols.io. Available at: [Link]
-
Leukotriene generation and metabolism in isolated human lung macrophages. PMC. Available at: [Link]
-
Protocol for Lung/Tracheal Tissue Homogenization in the Bullet Blender. Scientific Instrument Services. Available at: [Link]
Sources
- 1. Metabolism of leukotriene C4 in gamma-glutamyl transpeptidase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene transformation by guinea-pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation [frontiersin.org]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. Leukotriene generation and metabolism in isolated human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of [3H]-peptide leukotrienes in human and ferret lung: a comparison with the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative effect of gamma-glutamyl transpeptidase inhibitors on metabolism of leukotriene C4 in peritoneal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sisweb.com [sisweb.com]
- 10. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of N-Methylleukotriene C4 via Reverse-Phase HPLC
For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways, the purity of lipid mediators is paramount. N-Methylleukotriene C4 (N-methyl LTC4), a stable and selective cysteinyl leukotriene (CysLT) receptor agonist, is a critical tool in this field.[1][2] Ensuring its purity is not merely a quality control step but a prerequisite for obtaining reliable and reproducible experimental data.
This guide provides an in-depth technical comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the purity analysis of N-methyl LTC4 against the more sensitive technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical needs.
The Critical Role of Purity in N-Methylleukotriene C4 Research
N-methyl LTC4 is a synthetic analog of the naturally occurring leukotriene C4 (LTC4).[1] LTC4 is a potent inflammatory mediator but is rapidly metabolized in vivo, complicating pharmacological studies.[1] The N-methyl analog was developed to resist this metabolic degradation, providing a more stable tool for investigating the CysLT2 receptor pathway.[1]
Reverse-Phase HPLC with UV Detection: The Workhorse for Purity Assessment
RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The principle lies in the separation of compounds based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8) retains hydrophobic molecules, which are then eluted by a polar mobile phase of increasing organic solvent concentration.
Experimental Protocol: RP-HPLC-UV for N-Methylleukotriene C4 Purity
This protocol is designed to provide excellent resolution between N-methyl LTC4 and its potential impurities.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good separation of lipid-like molecules.
2. Reagents and Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape for the acidic N-methyl LTC4 molecule.
-
Solvent B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Detection Wavelength: 280 nm, the characteristic absorbance maximum for the conjugated triene system in leukotrienes.[2]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 20.0 30 70 25.0 5 95 30.0 5 95 30.1 70 30 | 35.0 | 70 | 30 |
4. Sample Preparation:
-
Accurately weigh and dissolve the N-methyl LTC4 standard or sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the N-methyl LTC4 peak should be between 0.8 and 1.5.
-
The theoretical plate count should be greater than 2000.
Visualizing the HPLC Workflow
Caption: Workflow for N-Methylleukotriene C4 purity analysis by RP-HPLC.
Expected Results and Interpretation
A successful separation will show a sharp, symmetrical main peak for N-methyl LTC4, well-resolved from any smaller impurity peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial preparations of N-methyl LTC4 typically have a purity of ≥97%.[1]
Potential Impurities: Based on the synthetic route, potential impurities could include diastereomers, isomers with shifted double bonds (e.g., 11-trans-LTC4), or precursors like leukotriene A4 (LTA4) methyl ester if the final hydrolysis step is incomplete.[2] The described HPLC method is designed to resolve these closely related compounds.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as analyzing N-methyl LTC4 in complex biological matrices, LC-MS/MS is the method of choice.[3] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for identification and quantification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Experimental Protocol: LC-MS/MS for N-Methylleukotriene C4
1. Instrumentation:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Similar to the HPLC-UV method, but often with a faster gradient and a smaller particle size column (e.g., <2 µm) to take advantage of the speed of the mass spectrometer.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). The acidic nature of N-methyl LTC4 makes it amenable to deprotonation.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 638.8 (for [M-H]⁻ of N-methyl LTC4, with a molecular weight of 639.8 g/mol ).
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) would be monitored for quantification. The exact fragment would be determined by direct infusion of a standard.
-
Visualizing the Separation Principle
Caption: Conceptual diagram of separation and detection by LC-MS.
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
| Feature | RP-HPLC-UV | LC-MS/MS |
| Principle | Separation based on hydrophobicity, detection by UV absorbance. | Separation by hydrophobicity, detection by mass-to-charge ratio. |
| Specificity | Good. Relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere. | Excellent. Highly specific due to monitoring of precursor and product ion transitions. |
| Sensitivity | Moderate (typically ng range on column). | High (typically pg to fg range on column).[3] |
| Quantification | Reliable for purity assessment of bulk material. | Gold standard for trace-level quantification in complex matrices. |
| Cost | Lower initial investment and running costs. | Higher initial investment and maintenance costs. |
| Ease of Use | Relatively straightforward to operate and troubleshoot. | Requires more specialized expertise for method development and maintenance. |
Conclusion and Recommendations
The choice between RP-HPLC-UV and LC-MS/MS for the purity analysis of N-Methylleukotriene C4 depends on the specific analytical objective.
-
For routine purity assessment of synthesized N-methyl LTC4 bulk material , where the primary goal is to confirm the identity and determine the percentage purity against potential process-related impurities, RP-HPLC-UV is a robust, reliable, and cost-effective method. Its simplicity and the wealth of established protocols for similar molecules make it an excellent choice for quality control laboratories.
-
When analyzing N-methyl LTC4 in biological samples (e.g., plasma, cell lysates) or when trace-level impurity identification and quantification are required, LC-MS/MS is the superior technique. Its enhanced sensitivity and specificity are crucial for distinguishing the analyte from a complex matrix and for identifying unknown impurities.
Ultimately, both techniques are powerful tools in the arsenal of the analytical scientist. A thorough understanding of their principles and practical considerations, as outlined in this guide, will enable the selection of the most appropriate method to ensure the integrity of your research and development efforts.
References
-
Gareau, Y., Zamboni, R., & Wong, A. W. (1993). Total synthesis of N-methyl LTC4: A novel methodology for the monomethylation of amines. The Journal of Organic Chemistry, 58(6), 1582–1585. [Link]
- Murphy, R. C., & Gaskell, S. J. (1984). High-performance liquid chromatography and mass spectrometry of the leukotrienes.
-
Montuschi, P., & Barnes, P. J. (2014). Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases. Journal of Chromatography B, 964, 77-86. [Link]
-
Northeast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]
Sources
Definitive Guide: Confirming the Non-Hydrolyzable Nature of N-Methyl LTC4
Executive Summary
N-Methyl Leukotriene C4 (N-Methyl LTC4) is a synthetic, metabolically stable analog of Leukotriene C4 (LTC4).[1][2][3][4][5] Its primary utility in drug development and signaling research lies in its resistance to
In native systems, LTC4 is fleeting; its rapid hydrolysis makes it difficult to distinguish LTC4-specific signaling (primarily via CysLT2 ) from LTD4-specific signaling (primarily via CysLT1 ).[1][2][4] N-Methyl LTC4 solves this by retaining CysLT2 agonist activity while preventing GGT-mediated cleavage.[1][2]
This guide provides the experimental framework to validate this non-hydrolyzable property, ensuring your data reflects true LTC4 receptor pharmacology.
Part 1: The Mechanistic Foundation
Why N-Methylation Prevents Hydrolysis
The metabolic instability of LTC4 is driven by GGT, a membrane-bound enzyme that cleaves the
-
LTC4 Structure: Contains a standard
-glutamyl amide bond.[1][2] -
N-Methyl LTC4 Structure: The nitrogen atom of the amide bond linking the
-glutamic acid to the cysteine is methylated. This steric modification renders the bond unrecognizable to the GGT active site, effectively "locking" the molecule in the LTC4 state.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between Native LTC4 and N-Methyl LTC4.
Figure 1: Metabolic pathway comparison. Native LTC4 is rapidly converted to LTD4 by GGT, whereas N-Methyl LTC4 resists this conversion due to N-methylation.[1][2]
Part 2: Comparative Performance Analysis
Before proceeding to wet-lab validation, it is critical to understand the expected pharmacological profiles.[2]
| Feature | Native LTC4 | N-Methyl LTC4 | Experimental Implication |
| GGT Stability | Low (t1/2 < 10 min in blood) | High (Stable > 4 hours) | N-Methyl LTC4 allows long-duration assays without inhibitors.[1][2] |
| Primary Metabolite | LTD4 | None (Negligible) | No confounding CysLT1 activation from metabolites.[1][2] |
| CysLT2 Affinity | High (Kd ~ nM range) | High (Equipotent to LTC4) | Valid surrogate for CysLT2 studies.[1][2] |
| CysLT1 Affinity | Low (but LTD4 metabolite is High) | Very Low | "Clean" CysLT2 signal; minimal off-target CysLT1 noise.[1][2] |
| Inhibitor Need | Requires Acivicin / Serine-Borate | None | Simplifies assay buffer composition.[1][2] |
Part 3: Experimental Validation Protocols
To confirm the non-hydrolyzable nature of your specific N-Methyl LTC4 lot, you must perform a direct enzymatic stability assay.[2] Do not rely solely on Certificate of Analysis data for critical path experiments.
Protocol A: HPLC-Based Enzymatic Stability Assay (Gold Standard)
This protocol directly visualizes the disappearance of the parent compound and the appearance (or lack thereof) of the LTD4 metabolite.
1. Reagents & Equipment
-
Enzyme Source: Recombinant Human GGT1 or Porcine Kidney Acylase (rich in GGT).[2]
-
Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM Glycylglycine (Gly-Gly acts as the acceptor to accelerate GGT turnover).
-
Substrates:
-
Stop Solution: Acetonitrile (ACN) with 1% Acetic Acid (cold).
-
Detection: HPLC with UV detector (280 nm) or LC-MS/MS.[1][2]
2. Workflow Diagram
Figure 2: Step-by-step workflow for the enzymatic stability assay.
3. Step-by-Step Procedure
-
Preparation: Prepare 1 mL of reaction buffer (Tris-HCl pH 8.0 + 20 mM Gly-Gly). Add GGT enzyme (approx.[2] 0.5 Units/mL) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Split the buffer into two reaction tubes.
-
Tube A: Add LTC4 to 10 µM.
-
Tube B: Add N-Methyl LTC4 to 10 µM.
-
-
Sampling: At T=0, 15, 30, and 60 minutes, remove 100 µL aliquots.
-
Quenching: Immediately dispense aliquot into 200 µL of ice-cold Stop Solution (ACN/Acetic Acid). Vortex for 10 seconds.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.
-
HPLC Analysis: Inject 20 µL of the supernatant onto a C18 reverse-phase column.
4. Data Interpretation (Self-Validation)
-
LTC4 (Tube A): You should observe a rapid decrease in the LTC4 peak (Retention Time ~10-12 min) and the emergence of a new peak corresponding to LTD4 (Retention Time ~15-18 min, typically more lipophilic).[1][2] Note: Retention times vary by column.
-
N-Methyl LTC4 (Tube B): The parent peak must remain constant (>95%) over the 60-minute period.[1][2] No new peaks should appear.
Protocol B: Functional Receptor Selectivity (Biological Proof)
This assay confirms that the stability translates to biological function, specifically distinguishing CysLT2 activity from CysLT1 activity.[2]
-
System: CHO or HEK293 cells expressing CysLT2 receptors .
-
Readout: Intracellular Calcium Flux (Fluo-4 or Fura-2).[1][2]
-
Logic:
-
Expected Result:
-
LTC4: Potency may shift in the presence of Acivicin if the cells (or media) contain endogenous GGT, as LTD4 is often more potent than LTC4 at certain receptors or cross-reacts with endogenous CysLT1.
-
N-Methyl LTC4: Potency curves should be identical with or without Acivicin, confirming that metabolic degradation is not a variable in its signaling.
-
References
-
Maclouf, J. A., & Murphy, R. C. (1988). Transcellular metabolism of neutrophil-derived leukotriene A4 by human platelets.[1][2] A potential cellular source of leukotriene C4.[6][7] The Journal of Biological Chemistry, 263(1), 174-181.[2] Link
-
Yan, D., Stocco, R., Sawyer, N., et al. (2011). Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays.[1][2] Molecular Pharmacology, 79(2), 270-278.[1][2] Link
-
Sun, J., & Herman, C. A. (1995). Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana.[1][2][8] Canadian Journal of Physiology and Pharmacology, 73(3), 383-389.[1][2][8] Link
-
Wickham, S., West, M. B., Cook, P. F., & Hanigan, M. H. (2011). Gamma-glutamyl compounds: Substrate specificity of gamma-glutamyl transpeptidase enzymes.[1][2] Analytical Biochemistry, 414(2), 208–214.[1][2] Link
Sources
- 1. N-methyl Leukotriene C4 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-Methylleukotriene C4
For researchers and drug development professionals, the potent bioactivity of N-Methylleukotriene C4 (N-methyl LTC4) is a powerful tool. As a stable and selective CysLT2 receptor agonist, it allows for in-depth study of leukotriene signaling pathways.[1][2] However, this same biological potency necessitates a rigorous and well-defined protocol for its disposal to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a step-by-step methodology for the safe inactivation and disposal of N-Methylleukotriene C4, grounded in established safety principles and chemical best practices.
The core principle of this disposal plan is chemical inactivation prior to final disposal as hazardous waste. This approach is based on protocols for structurally similar and biologically active lipids, such as 4,5-Leukotriene A4, which are susceptible to degradation under alkaline conditions.[3] By hydrolyzing the molecule, we can significantly reduce its biological activity, rendering it safer to handle and dispose of.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols for handling potent biochemicals.[4] The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling hazardous chemicals must be trained on their specific risks and the necessary protective measures.[5]
Required Personal Protective Equipment (PPE):
-
Protective Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.
-
Safety Glasses or Goggles: Essential for protecting the eyes from potential splashes.
-
Laboratory Coat: To protect clothing and skin from contamination.
All handling of N-Methylleukotriene C4, including the preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
This protocol is designed for the chemical inactivation of N-Methylleukotriene C4 waste, which may include unused stock solutions, contaminated media, or aqueous buffers from experiments.
Materials Required:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Citric Acid or dilute Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Dilution (if necessary): If the N-Methylleukotriene C4 waste is in a concentrated organic solvent (e.g., ethanol, DMSO), dilute it with an equal volume of a compatible solvent to ensure it remains in solution during the inactivation process.[3] This prevents the potent lipid from precipitating out of solution.
-
Chemical Inactivation via Alkaline Hydrolysis:
-
In a suitable, chemically resistant container (e.g., borosilicate glass or polypropylene), slowly add 1 M NaOH solution to the N-Methylleukotriene C4 waste until the pH of the solution is ≥10.[3]
-
Use a pH meter or indicator strips to confirm the pH.
-
Gently stir the mixture and allow it to stand for a minimum of 1 hour at room temperature. This extended incubation under alkaline conditions is designed to ensure complete hydrolysis and inactivation of the leukotriene. The chemical stability of related eicosanoids has been shown to be highly pH-dependent, with rapid degradation occurring in alkaline solutions.[3]
-
-
Neutralization:
-
After the 1-hour inactivation period, slowly add a weak acid, such as 1 M citric acid or dilute HCl, to the solution until the pH is between 6 and 8.[3]
-
This step is critical to neutralize the corrosive nature of the alkaline solution, making the final waste stream safer to handle and compliant with most institutional hazardous waste programs.
-
-
Final Disposal:
-
The neutralized, inactivated solution must be collected in a properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste" and include the contents (e.g., "Inactivated N-Methylleukotriene C4 solution in ethanol/water").[3]
-
Dispose of this container through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.[6]
-
The following diagram illustrates the workflow for the proper disposal of N-Methylleukotriene C4.
Caption: Workflow for the safe disposal of N-Methylleukotriene C4.
III. Quantitative Data Summary
For clarity and quick reference, the key quantitative parameters of this protocol are summarized in the table below.
| Parameter | Value/Instruction | Rationale |
| Inactivation pH | ≥ 10 | Ensures rapid and complete alkaline hydrolysis of the leukotriene molecule.[3] |
| Inactivation Time | ≥ 1 hour | Provides sufficient time for the degradation reaction to complete at room temperature.[3] |
| Final pH | 6 - 8 | Neutralizes the waste stream, reducing its corrosivity for safer handling and disposal.[3] |
IV. Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The use of a pH meter or indicator strips at two critical stages—alkalinization and neutralization—provides immediate verification that the conditions for inactivation have been met and that the final waste stream is safe for collection. Adherence to these pH checkpoints is essential for the integrity of the disposal process.
It is a fundamental principle of laboratory safety that no procedure should begin without a clear plan for waste disposal.[6] This guide provides that plan for N-Methylleukotriene C4, ensuring that its valuable role in research does not come at the cost of safety or environmental responsibility. Always consult your institution's specific guidelines for hazardous waste management, as they may have additional requirements.
V. References
-
N-methyl Leukotriene C4 - Biochemicals. Bertin Bioreagent. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
Sala, A., et al. (1990). Leukotriene E4 Elimination and Metabolism in Normal Human Subjects. Journal of Biological Chemistry.
-
Bioactive fatty acids from non-conventional lipid sources and their potential application in functional food development. Food Science & Nutrition. [Link]
-
Highly Potent Compounds. VxP Pharma. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Compliancy Group. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US Environmental Protection Agency. [Link]
-
Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. [Link]
-
Laboratory waste. Karolinska Institutet. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. [Link]
-
EPA Announced Proposed Rule Change to Hazardous Waste Definition. Bergeson & Campbell, P.C.. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-Methylleukotriene C4 | 131391-65-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling N-Methylleukotriene C4
Executive Summary: Hazard Profile
N-Methylleukotriene C4 (N-methyl LTC4) is a stable, synthetic analog of the cysteinyl leukotriene LTC4.[1][2] Unlike its parent compound, it resists metabolism to LTD4/LTE4 while retaining potent agonist activity at CysLT receptors .[1][2]
-
Primary Biological Hazard: Potent bronchoconstrictor.[2] Inhalation of aerosols or systemic absorption can trigger acute respiratory distress, particularly in individuals with asthma or atopic sensitivities.[2]
-
Primary Chemical Hazard: Volatility and flammability of the carrier solvent (typically >95% Ethanol).[2]
-
Operational Criticality: Due to its nanomolar potency, containment is not just about safety—it is about preventing cross-contamination that invalidates downstream assays.[2]
Part 1: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Biosafety Level 2 (BSL-2) conditions, which is the recommended baseline for handling potent bioactive lipids.[1][2]
| PPE Category | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double-gloved Nitrile (Min. 5 mil outer, 4 mil inner).Change outer gloves every 30 mins or immediately upon splash.[1][2] | Solvent Permeation: N-methyl LTC4 is supplied in ethanol.[1][2] Ethanol degrades standard nitrile.[1][2] Research indicates that mechanical movement reduces ethanol breakthrough time by up to 18-58% [1].[1][2] Double gloving creates a sacrificial barrier.[2] |
| Respiratory | Certified Fume Hood (Face velocity: 80–100 fpm).If hood is unavailable (Not Recommended): P100/N99 Respirator.[1][2] | Aerosolization Risk: Evaporating the ethanolic solvent under nitrogen (a standard step) generates aerosols.[2] Inhaling nanograms of CysLT analogs can induce bronchospasm via airway smooth muscle contraction [2].[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).Avoid standard safety glasses.[1][2] | Mucosal Absorption: The eye is a rapid absorption route for soluble lipids. Goggles seal against vapors and splashes that glasses cannot block.[2] |
| Body Protection | Lab Coat (Buttoned, Tyvek wrist guards recommended). | Dermal Absorption: Lipophilic compounds in organic solvents penetrate skin rapidly.[2] Tyvek wrist guards bridge the gap between coat cuff and glove. |
Part 2: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls
-
Zone Designation: Designate a specific "High Potency Lipid" zone within the chemical fume hood.
-
Surface Barrier: Line the work surface with plastic-backed absorbent pads (absorbent side up).[1][2]
-
Cold Chain: Pre-chill a metal bead bath or aluminum block on dry ice.
Phase 2: Active Handling (Aliquot & Evaporation)
-
Thawing: Thaw the vial on the cold block. Do not use hands to warm it (thermal instability).[1][2]
-
Aliquoting:
-
Use low-retention pipette tips . Lipids adhere to standard polypropylene.[2]
-
Critical Step: If evaporating solvent to change buffers, use a gentle stream of Nitrogen (N2) gas.[1][2][3]
-
N2 Flow Rate Rule: The surface of the liquid should "dimple" but not splash.
-
Safety Check: Ensure the N2 nozzle is inside the hood sash. Never evaporate on an open bench.[2]
-
-
Resuspension: Immediately resuspend the dried film in the destination buffer (e.g., PBS + 0.1% BSA) to stabilize the lipid.[2]
Phase 3: Decontamination & Doffing [2]
-
Solvent Wash: Wipe the exterior of the primary vial with an ethanol-dampened Kimwipe before returning it to storage (-80°C).[2]
-
Waste Segregation: Dispose of pipette tips and empty vials into a dedicated solid hazardous waste container inside the hood.
-
Doffing Sequence (Self-Validating):
Part 3: Emergency Response
-
Inhalation (Bronchospasm):
-
Symptom:[1][2][4][5][6][7][8] Sudden tightness in chest, wheezing, coughing.[1][2]
-
Action: Move immediately to fresh air.[2] If the researcher is asthmatic, they should self-administer their rescue inhaler (Albuterol) if prescribed.[1][2] Contact emergency medical services.
-
Note: N-methyl LTC4 is a direct agonist.[1][2] Antihistamines will likely be ineffective; a leukotriene receptor antagonist (e.g., Montelukast) is the pharmacological antidote but is for chronic management, not acute rescue [3].[1][2]
-
-
Skin/Eye Contact:
Part 4: Workflow Visualization
The following diagram illustrates the critical decision points and safety barriers in the handling workflow.
Caption: Operational workflow emphasizing engineering controls (blue), high-risk steps (red/yellow), and stabilization (green).[2]
References
-
Phalen, R. N., & Wong, W. K. (2012).[2] Chemical resistance of disposable nitrile gloves exposed to simulated movement.[2][9] Journal of Occupational and Environmental Hygiene, 9(11), 630–639.[2] [Link]
-
Kanaoka, Y., & Boyce, J. A. (2004).[1][2] Cysteinyl leukotrienes and their receptors: cellular distribution and function in immune and inflammatory responses.[2][6][10] The Journal of Immunology, 173(3), 1503–1510.[1][2] [Link]
-
Drazen, J. M., Israel, E., & O'Byrne, P. M. (1999).[1][2] Treatment of asthma with drugs modifying the leukotriene pathway.[2][10] The New England Journal of Medicine, 340(3), 197–206.[1][2] [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What are CysLT antagonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Montene | 10 mg | Tablet | মনটিন ১০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
